3-(4-Chlorophenyl)piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSVIJLVGJOUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720753 | |
| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86147-28-6 | |
| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Chlorophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Synthesizing data from established chemical literature and safety documentation, this document details the compound's properties, a robust synthesis protocol, analytical characterization methods, and its emerging role in biomedical research, particularly in the exploration of novel anticancer agents.
Core Compound Identification and Properties
This compound is a substituted piperazinone, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active molecules. The defining features of this compound are a piperazin-2-one core, which can be considered a cyclic amide (lactam), substituted at the 3-position with a 4-chlorophenyl group. This substitution is critical to its chemical nature and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 86147-28-6 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [1] |
| Molecular Weight | 210.66 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-(4-Chlorophenyl)-2-piperazinone | [1] |
| Appearance | Solid (form may vary) | Assumed based on analogs |
Synthesis and Mechanistic Rationale
The synthesis of 3-aryl-piperazin-2-ones can be achieved through various modern organic chemistry strategies. One-pot reactions, such as cascade double nucleophilic substitutions, offer an efficient route to this scaffold. Below is a detailed protocol adapted from established methodologies for related piperazinone structures, providing a reliable pathway to this compound.
Conceptual Workflow for Synthesis
The synthesis is conceptualized as a multi-step process beginning with readily available starting materials, proceeding through a key cyclization step to form the piperazinone ring.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for synthesizing substituted piperazinones.
-
Step 1: Synthesis of the N-(4-Chlorobenzyl)ethylenediamine Precursor.
-
Rationale: This initial step involves a reductive amination to couple the aromatic aldehyde with one of the nitrogen atoms of the ethylenediamine backbone. Using a protecting group like Boc on one amine ensures regioselectivity.
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add 4-chlorobenzaldehyde (1.0 eq) and acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Step 2: Acylation with Ethyl Bromoacetate.
-
Rationale: The free secondary amine of the precursor is acylated with a halo-ester. This introduces the carbonyl group and the second carbon atom required for the piperazinone ring.
-
Dissolve the product from Step 1 in dichloromethane and cool to 0°C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acylated intermediate.
-
-
Step 3: Deprotection and Intramolecular Cyclization.
-
Rationale: The Boc protecting group is removed under acidic conditions. A subsequent addition of a non-nucleophilic base promotes an intramolecular nucleophilic substitution, where the newly freed primary amine attacks the carbon bearing the bromide, closing the ring to form the lactam.
-
Dissolve the acylated intermediate in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2 hours until TLC indicates complete deprotection.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting amine salt in acetonitrile, and add a non-nucleophilic base such as potassium carbonate (3.0 eq).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the base, and concentrate the filtrate.
-
-
Step 4: Purification.
-
Rationale: Purification is essential to remove any unreacted starting materials, reagents, and side products to obtain the final compound with high purity.
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Fractions containing the desired product are combined and the solvent is evaporated to yield this compound.
-
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in the experimental workflow. A combination of spectroscopic methods is employed for unambiguous structural elucidation.
Analytical Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl ring, as well as distinct signals for the methylene (-CH₂-) and methine (-CH-) protons of the piperazinone ring. ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the lactam.[3][4][5]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (210.66 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond of the amine and amide, and a strong absorption for the C=O (carbonyl) group of the lactam.[3]
Biological Activity and Research Applications
The arylpiperazine scaffold is a cornerstone in the development of neurologically active agents and other therapeutics. While specific data on this compound is limited, research on closely related 3-aryl-piperazinone and 1-aryl-piperazin-2-one derivatives provides strong indications of its potential applications, particularly in oncology.
Anticancer and Cytotoxic Potential
Several studies have synthesized libraries of substituted arylpiperazinones and evaluated their cytotoxic activity against various human cancer cell lines.
-
Inhibition of Farnesyltransferase (FTase): Derivatives of 1-(3-chlorophenyl)piperazin-2-one have been synthesized as bioisosteres of imidazole-containing farnesyltransferase inhibitors.[6] Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated and hyperactive in many human cancers. Inhibition of this enzyme is a validated strategy in anticancer drug development.
-
Cytotoxicity in Cancer Cell Lines: Studies have demonstrated that derivatives of the chlorophenylpiperazinone core exhibit significant cytotoxic activity against human lung cancer (A549) and colon cancer (HT-29) cell lines.[6][7] For instance, the substitution of the imidazole ring in known inhibitors with moieties like 1-amidinourea on the piperazinone scaffold led to improved cytotoxic activity.[6][7]
-
Protein Geranylgeranyltransferase-I (PGGTase-I) Inhibition: The piperazin-2-one scaffold has been successfully used to design potent and highly selective inhibitors of PGGTase-I.[8] This enzyme, like FTase, is crucial for the function of small GTPases (e.g., Rho, Rac) that are involved in cell growth, differentiation, and oncogenesis.[9][10] Therefore, this compound represents a valuable starting point for developing novel PGGTase-I inhibitors.
The collective evidence suggests that this compound is a compound of high interest for screening and lead optimization in anticancer drug discovery programs. Its structural features make it a candidate for inhibiting key enzymes in oncogenic signaling pathways.
Safety and Handling
As a research chemical with undetermined long-term toxicological properties, this compound must be handled with appropriate care in a laboratory setting.
Hazard Identification (Based on Supplier SDS): [11]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Recommended Precautions: [11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound (CAS 86147-28-6) is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its synthesis is achievable through established organic chemistry protocols, and its structure can be rigorously verified using standard analytical techniques. The primary area of research interest for this compound and its close analogs lies in oncology, where the piperazinone core has been shown to be a viable platform for developing inhibitors of critical enzymes in cancer signaling pathways, such as farnesyltransferase and geranylgeranyltransferase-I. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a valuable building block for the discovery of next-generation therapeutics.
References
- 1. CAS 86147-28-6 | this compound - Synblock [synblock.com]
- 2. This compound 95% | CAS: 86147-28-6 | AChemBlock [achemblock.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Geranylgeranyltransferase Type 1 as a Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of protein: geranylgeranyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-Chlorophenyl)piperazin-2-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)piperazin-2-one, a specific derivative with significant potential in drug discovery. While this molecule is not extensively documented in public literature, this guide consolidates foundational knowledge, proposes a robust synthetic pathway, outlines methods for its characterization, and explores its prospective therapeutic applications based on the well-established pharmacology of related analogues. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and evaluation of novel heterocyclic compounds.
Introduction: The Significance of the Piperazin-2-one Core
The piperazine ring and its derivatives are integral to the development of numerous marketed drugs, demonstrating a broad spectrum of biological activities including antipsychotic, antihistamine, antianginal, and anticancer effects. The incorporation of a carbonyl group to form the piperazin-2-one heterocycle introduces a lactam functionality, which can modulate the molecule's physicochemical properties and engage in specific hydrogen bonding interactions with biological targets. The substitution at the C3 position with an aryl group, such as the 4-chlorophenyl moiety, is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to enhance target affinity and selectivity. The 4-chlorophenyl group, in particular, is a bioisostere for a phenyl ring and can influence metabolic stability and receptor binding.
Chemical Identity and Predicted Physicochemical Properties
A thorough search of public chemical databases does not yield a specific CAS number for this compound, suggesting it may be a novel compound or one that has been synthesized but not widely reported. Based on its structure, we can predict its key physicochemical properties using established cheminformatics principles, which are crucial for assessing its drug-likeness.
| Property | Predicted Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 210.66 g/mol |
| SMILES | C1C(NC(=O)CN1)C2=CC=C(C=C2)Cl |
| InChIKey | (Predicted) |
| LogP | (Predicted) ~1.5-2.0 |
| Topological Polar Surface Area (TPSA) | ~58 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Note: These properties are computationally predicted and await experimental verification.
Proposed Synthesis of this compound
While a specific, published protocol for the synthesis of this compound is not available, a viable and efficient synthetic route can be designed based on established methodologies for the preparation of 3-aryl-piperazin-2-ones. The following proposed synthesis is a multi-step process beginning from commercially available starting materials.
Synthetic Workflow
The proposed synthesis involves a three-step sequence:
-
Boc Protection of ethylenediamine.
-
Nucleophilic Substitution with 2-bromo-2-(4-chlorophenyl)acetic acid.
-
Deprotection and Cyclization to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-ethylenediamine
-
Dissolve ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-ethylenediamine.
Step 2: Synthesis of the Intermediate Amide
-
Dissolve N-Boc-ethylenediamine (1.0 eq) and 2-bromo-2-(4-chlorophenyl)acetic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove any solid byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the intermediate amide by column chromatography.
Step 3: Deprotection and Cyclization to this compound
-
Dissolve the purified intermediate amide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection.
-
The removal of the Boc group will be followed by spontaneous intramolecular cyclization to form the piperazin-2-one ring.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Proposed Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
Caption: Analytical workflow for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, as well as signals for the methylene and amine protons of the piperazin-2-one ring. The ¹³C NMR will confirm the number of unique carbon atoms and show a characteristic peak for the carbonyl carbon.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
Chromatography : High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) will be employed to assess the purity of the synthesized compound.
Potential Biological Activities and Therapeutic Applications
The this compound scaffold holds considerable promise for a range of therapeutic applications due to its structural similarity to known bioactive molecules.
Central Nervous System (CNS) Disorders
Many arylpiperazine derivatives exhibit activity at various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors. For instance, compounds containing the 1-(chlorophenyl)piperazine moiety are known to be metabolites of antidepressant drugs like Trazodone. Therefore, this compound could be investigated for its potential as an antidepressant, anxiolytic, or antipsychotic agent.
Oncology
The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound could confer inhibitory activity against various protein kinases implicated in cancer cell proliferation and survival.
Other Potential Applications
Given the diverse bioactivities of piperazine derivatives, this compound could also be screened for:
-
Antimicrobial activity : Against a panel of bacterial and fungal strains.
-
Anti-inflammatory properties : By assessing its effect on inflammatory pathways.
-
Antiviral activity : Particularly against enveloped viruses where entry inhibitors often possess similar structural motifs.
Caption: Potential biological targets for this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for drug discovery and development. This technical guide provides a solid foundation for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's physicochemical properties, and comprehensive screening for biological activity across a range of therapeutic areas. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related piperazin-2-one derivatives.
An In-depth Technical Guide to 3-(4-Chlorophenyl)piperazin-2-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this molecule is limited, this document synthesizes available data on its chemical identity, predicted properties, and potential synthetic routes based on established methodologies for related piperazinone derivatives. Furthermore, it explores potential biological activities by drawing parallels with structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and scientists interested in the exploration and development of novel therapeutics based on the piperazin-2-one scaffold.
Introduction: The Piperazin-2-one Scaffold in Drug Discovery
The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, six-membered heterocyclic structure, featuring two nitrogen atoms, allows for diverse functionalization and the precise spatial orientation of pharmacophoric groups. This versatility has led to the development of piperazinone-based compounds with a wide range of therapeutic applications, including antimicrobial and antitumor agents. The introduction of a 4-chlorophenyl group at the 3-position of the piperazin-2-one ring is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target interactions.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound provide the basis for understanding its chemical behavior and potential biological activity.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Molecular Weight: 210.66 g/mol [3]
-
Canonical SMILES: C1C(NC(=O)CN1)C2=CC=C(C=C2)Cl
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted and Inferred)
| Property | Value (Predicted/Inferred) | Justification/Source |
| Melting Point (°C) | 150 - 180 | Inferred from related arylpiperazinone structures. |
| Boiling Point (°C) | > 400 | Predicted based on high molecular weight and polarity. |
| Solubility | Soluble in DMSO, DMF, and methanol. Limited solubility in water. | Inferred from the properties of similar heterocyclic compounds.[6] |
| pKa | 6.0 - 7.0 (for the piperazine nitrogen) | Predicted based on the electron-withdrawing nature of the adjacent amide and phenyl groups.[6] |
| LogP | 1.5 - 2.5 | Predicted based on the presence of both polar (amide, amine) and nonpolar (chlorophenyl) groups. |
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the preparation of 3-aryl-piperazin-2-ones. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic route involves the initial formation of the piperazin-2-one ring followed by the introduction of the 4-chlorophenyl group. A more direct approach, a one-pot synthesis, has also been reported for similar structures and could be adapted.[7]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Piperazin-2-one
-
To a solution of ethylenediamine (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).
-
Slowly add ethyl chloroacetate (1.0 eq) to the mixture at room temperature.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude piperazin-2-one, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one
-
Dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid to the mixture, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Step 3: Synthesis of this compound
-
To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of piperazin-2-one (1.0 eq) in DMF at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Techniques
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons of the chlorophenyl ring (typically in the range of 7.0-7.5 ppm), protons of the piperazinone ring, and the N-H protons.[8]
-
¹³C NMR: Expected signals would include carbons of the chlorophenyl ring, the carbonyl carbon of the lactam (around 165-175 ppm), and the aliphatic carbons of the piperazinone ring.[8]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.66 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1650-1680 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the piperazine and chlorophenyl moieties are present in numerous bioactive molecules, suggesting potential areas for investigation.
Inferred Antimicrobial Activity
Piperazine derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. The incorporation of a halogenated phenyl ring, such as the 4-chlorophenyl group, has been shown in some cases to enhance the antimicrobial potency of heterocyclic compounds.[9] Therefore, it is plausible that this compound could possess antimicrobial properties worthy of investigation against a panel of pathogenic bacteria and fungi.
Inferred Antitumor Activity
Numerous piperazine-containing compounds have been investigated and developed as anticancer agents.[2] The piperazine scaffold can serve as a linker or a core structure to interact with various biological targets involved in cancer progression. The cytotoxicity of chlorophenylpiperazine derivatives against several cancer cell lines has been reported, suggesting that this compound could be a candidate for screening in cancer cell-based assays.[10][11]
Central Nervous System (CNS) Activity
Arylpiperazine derivatives are well-known for their activity on the central nervous system, with many acting as ligands for serotonin and dopamine receptors. The structurally related compound, meta-chlorophenylpiperazine (mCPP), is a known psychoactive substance.[12] It is conceivable that this compound could exhibit affinity for CNS receptors, warranting investigation in this area.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the general properties of related chemical structures, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity Profile (Inferred): Compounds containing the chlorophenylpiperazine moiety may have potential cytotoxic effects and could be harmful if ingested or inhaled.[10]
Future Directions
The lack of specific data on this compound presents a clear opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.
-
Biological Screening: A comprehensive evaluation of its antimicrobial, antitumor, and CNS activities through in vitro and in vivo assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand the impact of structural modifications on biological activity.
-
Pharmacokinetic and Toxicological Profiling: Determination of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles to assess its potential as a drug candidate.
Conclusion
This compound represents an intriguing yet underexplored molecule with the potential for diverse biological activities. This technical guide has provided a foundational understanding of its chemical nature, proposed a viable synthetic strategy, and highlighted promising avenues for future research. By leveraging the knowledge of related piperazinone and arylpiperazine compounds, researchers can efficiently begin to unlock the therapeutic potential of this and similar molecules.
References
- 1. This compound 95% | CAS: 86147-28-6 | AChemBlock [achemblock.com]
- 2. 3-(4-CHLORO-PHENYL)-PIPERAZIN-2-ONE (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. CAS 86147-28-6 | this compound - Synblock [synblock.com]
- 4. 86147-28-6 | MFCD07373585 | this compound [aaronchem.com]
- 5. 3-(4-CHLORO-PHENYL)-PIPERAZIN-2-ONE | 86147-28-6 [chemicalbook.com]
- 6. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
The Synthetic Chemist's Guide to 3-Arylpiperazin-2-one Derivatives: A Technical Whitepaper
Introduction: The Privileged Scaffold of 3-Arylpiperazin-2-ones
The 3-arylpiperazin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure, incorporating both a lactam and a secondary or tertiary amine, provides a unique three-dimensional framework for the precise spatial orientation of pharmacophoric elements. This structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. Derivatives of 3-arylpiperazin-2-one have been investigated for their activity as potent and selective enzyme inhibitors, showcasing the value of this scaffold in the design of novel therapeutics.[1] The strategic placement of the aryl group at the 3-position allows for extensive exploration of structure-activity relationships (SAR), making it a versatile template for lead optimization in drug development programs. This guide provides an in-depth exploration of the primary synthetic strategies to access this valuable class of compounds, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 3-arylpiperazin-2-one derivatives can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the target molecule. This section will delve into the most robust and widely employed methodologies.
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Reductive Amination and Cyclization | Convergent approach starting from α-amino acids or their derivatives. | High modularity, good control over stereochemistry at C3, readily available starting materials. | Can require multiple steps and protecting group manipulations. |
| Ugi Multicomponent Reaction | One-pot synthesis combining an amine, an aldehyde, a carboxylic acid, and an isocyanide. | High efficiency and atom economy, rapid generation of molecular diversity. | Substrate scope can be limited, and post-condensation modifications are often necessary for cyclization. |
| Classical Cyclization Methods | Typically involves the reaction of a substituted aniline with a bis-electrophile. | Straightforward for certain substitution patterns. | Can lack regioselectivity and may require harsh reaction conditions. |
| Enantioselective Catalysis | Utilizes chiral catalysts to introduce stereocenters with high enantiomeric excess. | Provides access to enantiopure compounds, crucial for pharmacological studies. | Catalyst development and optimization can be challenging and costly. |
Methodology 1: Reductive Amination and Intramolecular Cyclization
This strategy represents a highly convergent and flexible approach to 3-arylpiperazin-2-ones, particularly when stereochemical control at the C3 position is desired. The synthesis commences with a readily available chiral or racemic α-aryl amino acid, which serves as the foundational building block for the C3-aryl moiety.
Causality Behind Experimental Choices
The success of this synthetic route hinges on a series of well-defined transformations. The initial step involves the conversion of the amino acid into a key diamine precursor. This is typically achieved through a Masamune condensation to form a β-ketoester, followed by reductive amination.[2] The choice of a mild reducing agent like sodium cyanoborohydride is critical to selectively reduce the imine intermediate without affecting other functional groups. Subsequent protection of the newly introduced amino group, often with a nosyl (Ns) group, is essential to differentiate the two nitrogen atoms for the final cyclization step. The intramolecular cyclization to form the piperazin-2-one ring is then triggered by the removal of the N-Boc protecting group under acidic conditions, followed by a base-mediated ring closure.
Experimental Protocol: Synthesis of (S)-3-Phenylpiperazin-2-one
This protocol is adapted from a known procedure for the synthesis of related 3-substituted piperazines.[2]
Step 1: Synthesis of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxo-4-phenylbutanoate
-
To a solution of Boc-L-phenylalanine (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (1.25 equiv.) under a nitrogen atmosphere.
-
Stir the solution at 0 °C for 2 hours.
-
Add magnesium chloride (1.2 equiv.) and ethyl potassium malonate (1.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with 1 N HCl and remove the THF under reduced pressure.
-
Neutralize the aqueous residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude β-ketoester, which is used in the next step without further purification.
Step 2: Reductive Amination to Form the Diamine Precursor
-
Dissolve the crude β-ketoester from the previous step (1 equiv.) in methanol.
-
Add ammonium acetate (10 equiv.) and sodium cyanoborohydride (2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the crude diamine.
Step 3: Nosylation of the Primary Amine
-
Dissolve the crude diamine (1 equiv.) in dichloromethane.
-
Add triethylamine (3 equiv.) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv.).
-
Stir the reaction at room temperature for 2 hours.
-
Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel chromatography to afford the nosylated diamine.
Step 4: Intramolecular Cyclization to (S)-3-Phenylpiperazin-2-one
-
Dissolve the purified nosylated diamine (1 equiv.) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10% v/v in dichloromethane) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and add a solid-supported base (e.g., Amberlyst A-21).
-
Stir the mixture at room temperature for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel chromatography to yield (S)-3-phenylpiperazin-2-one.
Reaction Mechanism: Reductive Amination and Cyclization
Caption: Key transformations in the synthesis of 3-arylpiperazin-2-ones.
Methodology 2: Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry that allows for the rapid assembly of complex molecules in a single step.[3][4] While the direct synthesis of 3-arylpiperazin-2-ones via a standard Ugi reaction is not straightforward, a modified approach using a bifunctional starting material can be employed to generate a precursor that can be subsequently cyclized.
Conceptual Workflow for Ugi-based Synthesis
A plausible strategy involves the use of an N-protected amino acid, an aldehyde, an isocyanide, and a bifunctional component like N-Boc-ethylenediamine. The resulting Ugi adduct would contain all the necessary atoms for the piperazin-2-one ring. A subsequent deprotection and intramolecular cyclization sequence would then yield the desired product.
Caption: Conceptual workflow for Ugi-based synthesis.
Methodology 3: Classical Cyclization Approach
A more traditional approach to the synthesis of the piperazine ring involves the cyclization of a suitable aniline derivative with a bis-electrophile.[5] For the synthesis of 3-arylpiperazin-2-ones, this would typically involve the reaction of an N-substituted-2-amino-2-arylethanamine with a haloacetyl halide.
Field-Proven Insights
While seemingly straightforward, this method can suffer from several drawbacks. The synthesis of the required 1,2-diamine precursor can be challenging. Furthermore, the cyclization step can lead to the formation of undesired side products, and the reaction conditions are often harsh, limiting the functional group tolerance. However, for specific substitution patterns and on a large scale, this method can be a viable option.
Enantioselective Synthesis
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of enantioselective syntheses of 3-arylpiperazin-2-ones is of paramount importance. Asymmetric catalysis offers a powerful tool to achieve this goal. For instance, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates has been shown to be an effective method for the synthesis of chiral piperazin-2-ones.[6] Another approach is to start from a chiral pool material, such as an enantiopure amino acid, as described in Methodology 1.
Conclusion
The synthesis of 3-arylpiperazin-2-one derivatives is a dynamic area of research driven by the significant therapeutic potential of this privileged scaffold. This guide has provided a comprehensive overview of the key synthetic strategies, from the highly flexible reductive amination and cyclization approach to the efficient Ugi multicomponent reaction and classical cyclization methods. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals, enabling the efficient and strategic synthesis of novel 3-arylpiperazin-2-one derivatives for the advancement of medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Chlorophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed exploration of the spectroscopic characteristics of the novel compound 3-(4-Chlorophenyl)piperazin-2-one. While direct, consolidated spectroscopic data for this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The following sections will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectra, ensuring scientific integrity and reproducibility. The causality behind experimental choices and the interpretation of spectral features are explained to provide a comprehensive understanding for researchers in drug discovery and development.
Introduction and Molecular Structure
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the piperazine and chlorophenyl moieties in various pharmacologically active agents. The piperazine ring is a common scaffold in drug design, known to impart favorable pharmacokinetic properties. The 4-chlorophenyl group can influence the molecule's binding affinity and metabolic stability. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
The structure of this compound, featuring a piperazin-2-one ring substituted at the 3-position with a 4-chlorophenyl group, is depicted below. The expected spectroscopic data is a direct consequence of this unique arrangement of atoms and functional groups.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the piperazin-2-one ring. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in the table below. These predictions are based on the analysis of similar structures found in the literature.[1][2][3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (2H, ortho to Cl) | 7.30 - 7.40 | Doublet | ~8.5 |
| Aromatic (2H, meta to Cl) | 7.20 - 7.30 | Doublet | ~8.5 |
| CH (piperazinone, C3-H) | 4.50 - 4.60 | Singlet or Triplet | - |
| CH₂ (piperazinone, C5-H₂) | 3.30 - 3.50 | Multiplet | - |
| CH₂ (piperazinone, C6-H₂) | 3.10 - 3.30 | Multiplet | - |
| NH (piperazinone, N1-H) | 7.80 - 8.20 | Broad Singlet | - |
| NH (piperazinone, N4-H) | 3.00 - 4.00 | Broad Singlet | - |
Rationale behind Predictions:
-
Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing chlorine atom are expected to be deshielded and appear at a higher chemical shift.
-
Piperazinone Protons: The proton at C3, being adjacent to the aromatic ring and a nitrogen atom, will be significantly deshielded. The methylene protons at C5 and C6 will likely show complex splitting patterns due to coupling with each other and potentially with the adjacent NH proton.
-
NH Protons: The amide proton (N1-H) is expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group and potential for hydrogen bonding. The amine proton (N4-H) will be more upfield and may exhibit a broader signal due to quadrupole broadening and exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide Carbonyl) | 168 - 172 |
| Aromatic (C-Cl) | 133 - 136 |
| Aromatic (Quaternary C) | 138 - 141 |
| Aromatic (CH) | 128 - 130 |
| Aromatic (CH) | 127 - 129 |
| CH (piperazinone, C3) | 55 - 60 |
| CH₂ (piperazinone, C5) | 45 - 50 |
| CH₂ (piperazinone, C6) | 40 - 45 |
Rationale behind Predictions:
-
Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.
-
Aromatic Carbons: The carbon atom attached to the chlorine will be deshielded. The quaternary carbon atom of the phenyl ring attached to the piperazinone ring will also be downfield. The protonated aromatic carbons will appear in the typical aromatic region.
-
Aliphatic Carbons: The chemical shifts of the piperazinone carbons are influenced by the adjacent nitrogen atoms and the carbonyl group.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and analysis.
Expertise & Experience in Protocol Selection:
-
Solvent Choice: DMSO-d₆ is often a good choice for compounds with amide and amine protons as it slows down their exchange with water, leading to sharper signals. CDCl₃ is another common solvent, but the NH protons may exchange more rapidly.
-
Spectrometer Frequency: A higher field spectrometer (≥ 400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the piperazinone ring protons.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| N-H Stretch (Amide) | 3150 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Rationale behind Predictions:
-
N-H Stretches: The presence of both amine and amide N-H bonds will result in characteristic absorption bands in the high-frequency region of the spectrum.
-
C=O Stretch: The amide carbonyl group will give rise to a strong absorption band, which is a key diagnostic peak. Its position can be influenced by hydrogen bonding.
-
Aromatic and Aliphatic Stretches: The C-H and C=C stretching vibrations of the aromatic ring, as well as the C-H stretches of the piperazinone ring, will be present in their expected regions.
-
C-Cl Stretch: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the key absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrometry Data
For this compound (C₁₀H₁₁ClN₂O), the expected monoisotopic mass is approximately 210.0560 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak should be observed at m/z 210. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 212 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.
-
Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Rationale behind Fragmentation Predictions:
-
Loss of the Piperazinone Ring: Cleavage of the bond between the aromatic ring and the piperazinone ring can lead to the formation of a chlorophenyl radical and a piperazinone cation, or vice-versa.
-
Fragmentation of the Piperazinone Ring: The piperazinone ring itself can undergo fragmentation, for example, through the loss of CO or other small neutral molecules.
-
Chlorophenyl Cation: A prominent peak corresponding to the 4-chlorophenyl cation (m/z 111/113) is highly likely.
Experimental Protocol for Mass Spectrometry
For a solid, non-volatile compound like this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are transferred into the mass analyzer, where their mass-to-charge ratios are measured.
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected NMR, IR, and MS characteristics of this molecule. The detailed experimental protocols are designed to be robust and reproducible, enabling researchers to acquire high-quality data for the definitive characterization of this compound. This foundational spectroscopic information is critical for any further investigation into the chemical and biological properties of this compound in the context of drug discovery and development.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Chlorophenylpiperazinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenylpiperazinones represent a critical scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A profound understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of chlorophenylpiperazinones, from single crystal growth to the final structural elucidation and interpretation. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to empower researchers in their structural chemistry endeavors.
Introduction: The Significance of Structural Insight
The substitution of a chlorophenyl group on the piperazinone core significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. These modifications, in turn, dictate the pharmacological profile. Gaining a precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions in the solid state is not merely an academic exercise; it is a fundamental prerequisite for predicting and optimizing the behavior of these compounds as potential therapeutic agents. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for obtaining this detailed structural information.[1][2][3]
The Cornerstone of Analysis: Obtaining High-Quality Single Crystals
The journey to a crystal structure begins with what is often the most challenging step: growing a single crystal of suitable size and quality. The inherent properties of the specific chlorophenylpiperazinone derivative, such as its solubility and conformational flexibility, will dictate the most effective crystallization strategy.
Foundational Crystallization Techniques
Classical methods remain the first line of approach for the crystallization of small organic molecules.[1][2] These techniques rely on slowly decreasing the solubility of the compound in a solvent or solvent system, thereby inducing the formation of an ordered crystal lattice.
-
Slow Evaporation: A solution of the chlorophenylpiperazinone in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration brings the solution to a state of supersaturation, from which crystals can nucleate and grow.
-
Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the overall solubility, promoting crystallization at the interface.
-
Cooling: For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to crystal formation.
Advanced and High-Throughput Crystallization
In cases where conventional methods prove insufficient, several advanced techniques can be employed to overcome crystallization bottlenecks.[1][2] These methods are particularly useful for challenging compounds or when only small amounts of material are available.
-
Microbatch Under-Oil: This technique involves dispensing nanoliter-scale droplets of the crystallization solution under a layer of inert oil. The oil prevents rapid solvent evaporation and allows for a slow, controlled approach to supersaturation.[2]
-
Encapsulated Nanodroplet Crystallisation (ENaCt): ENaCt utilizes a microfluidic device to generate and store thousands of nanoliter-sized droplets, each representing a unique crystallization experiment. This high-throughput approach allows for the rapid screening of a wide range of conditions.[2]
Experimental Protocol: From Crystal to Structure
The following section outlines a detailed, step-by-step workflow for the single-crystal X-ray diffraction analysis of a representative chlorophenylpiperazinone derivative.
Step 1: Crystal Mounting and Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
The crystal is centered in the X-ray beam.
-
A preliminary screening is performed to determine the crystal quality and unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
Step 2: Data Reduction and Structure Solution
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections for various experimental factors, such as absorption and crystal decay, are applied.
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]
Step 3: Structure Refinement and Validation
-
The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Interpreting the Structure: Key Crystallographic Parameters and Interactions
The final output of a crystal structure analysis is a wealth of information that requires careful interpretation. The following table summarizes key crystallographic data for a hypothetical chlorophenylpiperazinone derivative.
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₁₁ClN₂O | Confirms the elemental composition of the molecule. |
| Formula Weight | 210.66 g/mol | The molecular weight of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.123(4), 8.456(2), 12.345(5) | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 109.87(2), 90 | The angles of the unit cell. |
| Volume (ų) | 998.7(5) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R₁) | 0.045 | A measure of the agreement between the calculated and observed structure factors (lower is better). |
| Goodness-of-fit (GOF) | 1.05 | Should be close to 1 for a good refinement. |
Conformational Analysis
The crystal structure reveals the preferred conformation of the chlorophenylpiperazinone molecule in the solid state. The piperazinone ring typically adopts a chair or a twisted-chair conformation. The dihedral angle between the mean plane of the piperazinone ring and the chlorophenyl ring is a critical parameter that defines the overall molecular shape.[4]
Intermolecular Interactions and Supramolecular Assembly
In the crystal lattice, molecules are held together by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and physical properties such as melting point and solubility. Common interactions observed in chlorophenylpiperazinone structures include:
-
Hydrogen Bonds: The presence of N-H and C=O groups in the piperazinone ring allows for the formation of strong N-H···O hydrogen bonds, which often play a dominant role in the crystal packing.[5][6]
-
Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
-
π-π Stacking: The aromatic chlorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.[5]
-
van der Waals Forces: These weaker, non-specific interactions contribute to the overall stability of the crystal packing.[7]
The interplay of these interactions leads to the formation of a unique three-dimensional supramolecular architecture.[6]
Caption: Key intermolecular interactions in chlorophenylpiperazinone crystals.
The Synergy of Experiment and Computation
While SCXRD provides an accurate snapshot of the molecule in the solid state, computational methods, such as Density Functional Theory (DFT), offer complementary insights into the electronic structure and energetic properties.[8][9][10]
-
Geometry Optimization: DFT calculations can be used to predict the gas-phase geometry of the molecule, which can then be compared to the experimentally determined crystal structure to assess the effects of crystal packing forces.
-
Spectroscopic Analysis: Theoretical calculations can aid in the assignment of vibrational frequencies observed in FT-IR and Raman spectra.[9]
-
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.[8]
-
Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular contacts in the crystal, providing a detailed picture of the crystal packing.[6][7][8]
Conclusion: From Structure to Function
The crystal structure analysis of chlorophenylpiperazinones is a powerful and indispensable tool in modern drug discovery. The detailed structural information obtained from these studies provides a solid foundation for understanding structure-activity relationships, optimizing lead compounds, and designing new molecules with improved therapeutic profiles. By integrating experimental crystallographic data with computational modeling, researchers can gain a holistic understanding of these important pharmaceutical building blocks, ultimately accelerating the development of new and effective medicines.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Discovery and history of piperazin-2-one compounds
An In-depth Technical Guide to the Discovery and History of Piperazin-2-one Compounds
Abstract
The piperazin-2-one core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] This six-membered saturated heterocycle, a structural variant of piperazine, has emerged from relative obscurity to become a cornerstone in the design of a multitude of biologically active agents.[3] Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability allows it to serve as a versatile peptidomimetic and a foundational building block for complex molecular architectures.[1][4] This guide provides a comprehensive exploration of the piperazin-2-one scaffold, tracing its historical synthetic evolution, delving into its profound impact on drug discovery, and presenting the technical methodologies that underpin its application in contemporary research.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing rings being particularly prominent in marketed drugs.[3][5] Within this vast chemical space, the piperazine ring is exceptionally common, prized for its physicochemical properties that often impart favorable aqueous solubility and oral bioavailability.[6][7] The piperazin-2-one structure, an oxidized form of piperazine, introduces an amide functional group, which dramatically expands its utility.[8] This amide bond provides a planar, rigidifying element and introduces a hydrogen bond donor (N-H) and acceptor (C=O), critical features for molecular recognition at biological targets.[4]
From a drug design perspective, the strategic value of the piperazin-2-one moiety lies in its ability to mimic peptide β-turns, a common secondary structure in proteins that is often involved in molecular recognition events.[1] This peptidomimetic quality allows chemists to design smaller, more stable molecules with improved pharmacokinetic profiles that can effectively modulate protein-protein interactions or fit into enzyme active sites.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Review on the synthesis of piperazin-2-one scaffolds
An In-depth Technical Guide on the Synthesis of Piperazin-2-one Scaffolds for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents due to its unique conformational properties and synthetic tractability. This technical guide offers a comprehensive review of the principal synthetic strategies for constructing the piperazin-2-one ring system. Authored from the perspective of a Senior Application Scientist, this document provides not only a survey of synthetic methodologies but also delves into the mechanistic rationale behind experimental choices, offering field-proven insights for drug discovery and development professionals. We will explore classical cyclization approaches, modern catalytic asymmetric syntheses, and innovative one-pot procedures, complete with detailed protocols and comparative data to inform strategic synthetic planning.
The Strategic Significance of the Piperazin-2-one Scaffold in Drug Discovery
The piperazin-2-one motif is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone functional group. Its prevalence in pharmaceuticals is attributed to its ability to serve as a conformationally constrained dipeptide isostere, presenting appended functionalities in a well-defined three-dimensional orientation. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] Furthermore, the scaffold possesses multiple points for diversification (at the nitrogen and carbon atoms), allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4] Notable drugs and bioactive natural products containing the piperazin-2-one core include the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A.[1]
Foundational Synthetic Strategies for Piperazin-2-one Core Construction
The assembly of the piperazin-2-one ring can be achieved through several reliable and well-established synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, availability of starting materials, and stereochemical requirements.
N-Alkylation and Cyclization of α-Amino Acid Derivatives
One of the most direct and widely employed methods involves the use of α-amino acids as chiral building blocks. This approach provides excellent control over the stereochemistry at the C-3 position.
Mechanistic Rationale: The synthesis commences with the N-alkylation of an α-amino acid ester with a suitable 2-haloethylamine derivative, followed by an intramolecular aminolysis to form the piperazin-2-one ring. Alternatively, an N-protected amino acid can be coupled with an aziridine, which then undergoes ring-opening and subsequent cyclization. A common variation involves the reaction of an ethylenediamine derivative with a 2-halopropionate.[5]
Experimental Protocol: Synthesis of (R)-3-methylpiperazin-2-one
-
Reaction Setup: In a reaction vessel, ethylenediamine is reacted with methyl 2-bromopropionate in an alcoholic solvent under heating.[5]
-
Cyclization: The intermediate, (R)-2-((2-aminoethyl)amino)propanoic acid methyl ester, undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazin-2-one ring.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (R)-3-methylpiperazin-2-one.[5]
Causality Behind Experimental Choices:
-
Chiral Pool Starting Material: The use of a chiral α-amino acid derivative ensures the enantiopurity of the final product.
-
Solvent: Alcoholic solvents are typically used as they are polar enough to dissolve the starting materials and intermediates and have a sufficiently high boiling point for the reaction to proceed at a reasonable rate.
Reductive Amination of α-Keto Esters
A convergent approach to piperazin-2-ones involves the reductive amination of an α-keto ester with an ethylenediamine derivative. This method is particularly useful for accessing N1-substituted piperazin-2-ones.
Mechanistic Rationale: The reaction proceeds via the initial formation of an imine between the α-keto ester and one of the amino groups of the ethylenediamine. This imine is then reduced in situ to a secondary amine. The newly formed secondary amine subsequently undergoes an intramolecular cyclization with the ester functionality to furnish the piperazin-2-one ring.
Advanced and Catalytic Methodologies for Piperazin-2-one Synthesis
Recent years have witnessed the development of more sophisticated and efficient methods for the synthesis of piperazin-2-ones, with a strong emphasis on asymmetric catalysis to generate enantiomerically enriched products.
Palladium-Catalyzed Asymmetric Synthesis
Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of piperazin-2-ones. Two notable examples are asymmetric hydrogenation and asymmetric allylic alkylation.
-
Asymmetric Hydrogenation: This method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which are tautomers of unsaturated piperazin-2-ones.[1][6] This approach provides access to chiral piperazin-2-ones with high diastereoselectivities and enantioselectivities.[1][6]
-
Asymmetric Allylic Alkylation: Stoltz and co-workers have developed an elegant palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones.[7][8][9] This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be further converted to chiral piperazines.[7][8][9]
Visualization of Catalytic Asymmetric Allylic Alkylation:
Caption: Palladium-catalyzed enantioselective synthesis of tertiary piperazin-2-ones.
One-Pot and Cascade Reactions
To improve synthetic efficiency and reduce waste, one-pot and cascade reactions have been developed for the synthesis of piperazin-2-ones.
-
Domino Ring-Opening Cyclization (DROC): A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been reported to produce 3-aryl/alkyl piperazin-2-ones in good yields and high enantioselectivities from simple starting materials like commercial aldehydes.[10][11]
-
Cascade Double Nucleophilic Substitution: A metal-promoted cascade reaction utilizing a chloro allenylamide, a primary amine, and an aryl iodide affords piperazin-2-ones in good yields.[2][12][13] This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis.[2][12][13]
Visualization of the Cascade Double Nucleophilic Substitution Workflow:
Caption: Workflow for the one-pot synthesis of piperazin-2-ones via a cascade reaction.
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| N-Alkylation and Cyclization of α-Amino Acid Derivatives | Utilizes chiral pool starting materials. | Good stereochemical control at C-3. | Limited to the availability of α-amino acids. |
| Reductive Amination of α-Keto Esters | Convergent approach. | Allows for N1-diversification. | Requires the synthesis of α-keto esters. |
| Palladium-Catalyzed Asymmetric Synthesis | Enantioselective. | High yields and enantioselectivities. | Requires specialized catalysts and ligands. |
| One-Pot and Cascade Reactions | High synthetic efficiency. | Reduces purification steps and waste. | Can be sensitive to reaction conditions. |
Future Perspectives and Conclusion
The synthesis of piperazin-2-one scaffolds continues to be a vibrant area of research, driven by the enduring importance of this motif in drug discovery. While traditional methods remain valuable, the future of piperazin-2-one synthesis lies in the development of more efficient, selective, and sustainable catalytic methodologies. The increasing focus on C-H functionalization promises to provide novel avenues for the late-stage diversification of the piperazin-2-one core, further expanding its utility in the generation of novel therapeutic candidates.[14] This guide has provided a comprehensive overview of the key synthetic strategies, offering both the foundational knowledge and the cutting-edge techniques necessary for the modern medicinal chemist to effectively harness the potential of the piperazin-2-one scaffold.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Piperazin-2-one Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperazin-2-one nucleus, a six-membered heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties confer a remarkable versatility, enabling it to serve as a foundational element in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the biological significance of the piperazin-2-one core, delving into its prevalence in natural and synthetic compounds, its multifaceted pharmacological activities, and the underlying mechanisms of action. We will dissect its role as a privileged scaffold in the development of anticancer, antiviral, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights into the rational design and application of piperazin-2-one derivatives in the quest for novel therapeutics.
Introduction: The Piperazin-2-one Scaffold - A Structural Overview
The piperazin-2-one core is a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This arrangement provides a unique combination of features that are highly attractive for medicinal chemistry. The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.[1] The amide bond within the ring imparts a degree of rigidity, which can be crucial for specific binding, while the overall scaffold maintains sufficient flexibility to adopt various conformations. Furthermore, the piperazine moiety is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability.[2][3]
The inherent structural features of the piperazin-2-one core, including hydrogen bond donors and acceptors, and its capacity for stereoisomerism, make it a "privileged structure" in drug discovery. This concept refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a rich source for the development of new drugs.
Caption: General structure of the piperazin-2-one core.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The piperazin-2-one scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[4][5] These derivatives employ diverse mechanisms to combat cancer cell proliferation and survival, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Induction of Apoptosis
A primary mechanism by which piperazin-2-one derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
For instance, certain piperazine derivatives have been shown to induce apoptosis in liver cancer cells by causing a significant drop in the mitochondrial membrane potential, leading to the release of cytochrome c.[5] This, in turn, activates the caspase cascade, with notable increases in the activity of caspase-9 (initiator caspase of the intrinsic pathway) and caspases-3/7 (executioner caspases).[5] Furthermore, some derivatives can also activate caspase-8, the initiator caspase of the extrinsic pathway, suggesting a dual-pronged apoptotic induction.[5]
Caption: Apoptosis induction by piperazin-2-one derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, piperazin-2-one derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. Some quinoxaline derivatives containing the piperazin-2-one moiety have been found to cause cell cycle arrest at the G2/M phase boundary.[4] Another study on a novel piperazine derivative demonstrated cell cycle arrest in the G1 phase in liver cancer cells.[5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Inhibition of Key Signaling Pathways
The anticancer activity of piperazin-2-one derivatives is also attributed to their ability to inhibit crucial signaling pathways that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Several piperazine-based compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7][8] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize. Some piperazine-based thiazolidinones have shown uncompetitive inhibition of VEGFR-2 tyrosine kinase.[6]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently overactive in many cancers.[9] A novel piperazine compound has been shown to effectively inhibit this pathway, leading to reduced cancer cell proliferation and the induction of apoptosis.[9][10]
Quantitative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected piperazin-2-one derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| PCC | SNU-475 (Liver) | 6.98 ± 0.11 | [5] |
| PCC | SNU-423 (Liver) | 7.76 ± 0.45 | [5] |
| C505 | K562 (Leukemia) | 0.06 - 0.16 | [9][11] |
| Compound 11 | HepG-2 (Liver) | 0.03 - 0.06 | [6] |
| Compound 13 | HepG-2 (Liver) | 0.03 - 0.06 | [6] |
| Compound 16 | HepG-2 (Liver) | 0.03 - 0.06 | [6] |
| Compound Vd | HCT-116 (Colon) | 0.57 - 1.48 | [8] |
| Compound Ve | HCT-116 (Colon) | 0.57 - 1.48 | [8] |
Antiviral Activity: A Barrier to Viral Replication
The piperazin-2-one scaffold has also demonstrated significant promise in the development of antiviral agents. A notable example is a trisubstituted piperazin-2-one derivative, 15D8, which has been shown to potently inhibit the replication of adenovirus (Ad).[12][13]
The primary mechanism of action for this antiviral activity is the selective inhibition of adenovirus DNA replication within the nucleus of the host cell.[12][13] This targeted approach prevents the virus from multiplying, thereby controlling the infection. Interestingly, this compound did not show activity against other dsDNA viruses like human cytomegalovirus (HCMV), highlighting its specificity for adenovirus.[12] Further research suggests that piperazine derivatives can target various stages of the adenovirus replication cycle, including early gene transcription.[14][15]
Caption: Inhibition of adenovirus DNA replication by a piperazin-2-one derivative.
Neuroprotective Effects: Shielding the Nervous System
Derivatives of the broader piperazine family, including those with the piperazin-2-one core, have shown significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases.
One key mechanism underlying this neuroprotective effect is the modulation of the Nerve Growth Factor (NGF) signaling pathway.[16][17] Piperine, a natural product containing a piperidine ring (structurally related to piperazine), has been shown to upregulate the NGF-mediated TrkA/Akt/GSK3β signaling pathway in the hippocampus.[16] This pathway is crucial for neuronal survival, and its activation can protect neurons from excitotoxicity-induced damage.
Caption: Neuroprotection via the NGF signaling pathway.
Synthesis and Experimental Protocols
The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a substituted 1,2-diamine with an α-ketoester.[18]
General Synthesis of 3-Substituted Piperazin-2-ones
A concise method for constructing 3-substituted piperazin-2-ones starts from optically pure amino acids, which are converted to 1,2-diamines. These diamines then undergo annulation to yield the desired piperazin-2-one derivatives.[19][20][21]
Step-by-Step Protocol:
-
Preparation of β-ketoester: Start with an N-Boc protected amino acid and convert it to the corresponding β-ketoester using a Masamune condensation reaction.[19]
-
Reductive Amination: React the β-ketoester with ammonium acetate and sodium cyanoborohydride to yield a 2,3-substituted 1,4-diamine.[19]
-
Nosylation: Protect the newly formed amine with 2-nitrobenzenesulfonyl chloride (NsCl) or 4-nitrobenzenesulfonyl chloride.[19]
-
Annulation: Treat the nosylated diamine with bromoethyldiphenylsulfonium triflate to initiate cyclization.[19]
-
Deprotection and Cyclization: Remove the Boc protecting group with trifluoroacetic acid (TFA) followed by a basic workup to yield the final 3-substituted piperazin-2-one.[19]
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22][23][24]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Piperazin-2-one test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the piperazin-2-one compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol for Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample and can be used to analyze the activation or inhibition of signaling pathways.[25][26][27][28][29]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with piperazin-2-one derivatives and control cells. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Natural Products and Future Perspectives
While many biologically active piperazin-2-one derivatives are synthetic, the broader piperazine scaffold is found in numerous natural products.[2][3][30][31] For example, piperazic acid, a cyclic hydrazine, is a non-proteinogenic amino acid found in various non-ribosomal peptides with potent biological activities.[32] The structural modification of natural products by incorporating a piperazine or piperazin-2-one moiety is a promising strategy for developing new drug candidates with improved pharmacological profiles.[2][3]
The future of piperazin-2-one research lies in the continued exploration of its vast chemical space through combinatorial chemistry and the development of more efficient and stereoselective synthetic methods. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with enhanced potency, selectivity, and reduced off-target effects. Furthermore, the application of advanced biological screening techniques and in vivo studies will be crucial in translating the therapeutic potential of this remarkable scaffold into clinically effective drugs.
Conclusion
The piperazin-2-one core has firmly established itself as a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. Its utility in the development of anticancer, antiviral, and neuroprotective agents is well-documented and continues to be an active area of research. The insights provided in this technical guide, from mechanistic understanding to practical experimental protocols, are intended to empower researchers to harness the full potential of this versatile heterocyclic core in their pursuit of novel and effective therapeutics. The continued investigation and innovative application of the piperazin-2-one scaffold hold immense promise for addressing some of the most pressing challenges in human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Novel piperazineâchalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
- 12. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Current antiviral agents against human adenoviruses associated with respiratory infections [frontiersin.org]
- 15. Current antiviral agents against human adenoviruses associated with respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway [mdpi.com]
- 17. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 19. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. atcc.org [atcc.org]
- 25. sinobiological.com [sinobiological.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. bosterbio.com [bosterbio.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Piperazic acid-containing natural products: structures and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Foreword: The Piperazin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Piperazin-2-ones for Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one nucleus, a six-membered heterocycle containing two nitrogen atoms and a carbonyl group, represents a "privileged scaffold" in modern drug discovery.[1][2] Its prevalence in biologically active compounds stems from its unique combination of structural rigidity, synthetic tractability, and the ability to present substituents in well-defined spatial orientations. This guide, intended for researchers and drug development professionals, provides a deep dive into the critical physicochemical properties of substituted piperazin-2-ones, offering both theoretical insights and practical methodologies for their characterization. Understanding and optimizing these properties is paramount for translating a promising lead compound into a viable drug candidate with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[3]
Lipophilicity: Mastering the Hydrophobic-Hydrophilic Balance
Lipophilicity, a measure of a compound's affinity for a non-polar environment, is a cornerstone of its pharmacokinetic profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH. For piperazin-2-one derivatives, the nature and position of substituents dramatically influence this property.
The Impact of Substitution on Lipophilicity
The lipophilicity of a substituted piperazin-2-one is a composite of the contributions of the core scaffold and its appended substituents. The introduction of alkyl or aryl groups, particularly at the N1 or N4 positions, generally increases lipophilicity. Conversely, the incorporation of polar functional groups, such as hydroxyl or carboxyl moieties, will decrease lipophilicity. The interplay of these substitutions allows for the fine-tuning of a molecule's LogP/LogD to optimize properties like membrane permeability and aqueous solubility.
Table 1: Expected Trends in Lipophilicity (LogP) of Substituted Piperazin-2-ones
| Substituent (R) | Position | Expected Impact on LogP | Rationale |
| -CH3, -CH2CH3 | N1, N4, C3, C5, C6 | Increase | Addition of non-polar alkyl groups. |
| -Phenyl, -Benzyl | N1, N4 | Significant Increase | Introduction of a large hydrophobic moiety. |
| -OH, -COOH | Any | Decrease | Addition of polar, hydrogen-bonding groups. |
| -F, -Cl, -Br | Aryl substituents | Increase (relative to H) | Halogens are generally lipophilic. |
| -OCH3 | Aryl substituents | Minor Increase/Decrease | Complex effects of polarity and size. |
Experimental Determination of Lipophilicity (LogD) by RP-HPLC
A robust and high-throughput method for determining the distribution coefficient at physiological pH (LogD7.4) utilizes reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Preparation of Standards: A set of compounds with known LogD7.4 values are prepared as standard solutions.
-
Sample Preparation: The substituted piperazin-2-one derivative is dissolved in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection at an appropriate wavelength.
-
-
Data Analysis:
-
The retention time (tR) for each standard and the test compound is recorded.
-
A calibration curve is generated by plotting the known LogD7.4 values of the standards against their retention times.
-
The LogD7.4 of the test compound is determined by interpolating its retention time on the calibration curve.
-
References
Methodological & Application
A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 3-(4-Chlorophenyl)piperazin-2-one
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Chlorophenyl)piperazin-2-one. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from method development rationale to a full validation protocol consistent with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocols herein are designed to be self-validating, ensuring immediate implementation and trustworthy data generation for applications ranging from routine quality control to stability testing and impurity profiling.
Introduction and Scientific Principle
This compound is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry and pharmaceutical development due to its prevalence in various active pharmaceutical ingredients (APIs).[5][6] The presence of the chlorophenyl moiety imparts strong ultraviolet (UV) absorbance, making HPLC with UV detection an ideal analytical technique for its quantification.
The principle of this method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase. The chlorophenyl group provides the necessary hydrophobicity for retention on the C18 column, while the piperazin-2-one ring contributes to its polarity. The choice of acetonitrile as the organic modifier allows for fine-tuning of the retention time and ensures a sharp, symmetrical peak shape. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength, which is directly proportional to its concentration.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is foundational to rational method development.
| Property | Value / Structure | Source / Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁ClN₂O | Elemental Composition |
| Molecular Weight | 210.66 g/mol | Calculated |
| Chemical Structure | ![]() | ChemDraw |
| Key Moieties | Chlorophenyl group, Piperazin-2-one ring | Structural Analysis |
| Predicted UV λmax | ~225 nm, ~258 nm | Inferred from similar structures like 1-(4-chlorophenyl)piperazine.[7] The presence of the chromophoric chlorophenyl group is the basis for UV detection. |
| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in Water | Inferred from related piperazine compounds.[8][9] |
HPLC-UV Method Protocol
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
-
Chromatography Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size) or equivalent reversed-phase C18 column.
-
Data Acquisition: Empower 3, Chromeleon, or equivalent chromatography data software (CDS).
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, this compound reference standard (>99% purity).
-
Glassware & Supplies: Class A volumetric flasks, autosampler vials with septa, 0.45 µm syringe filters.
Chromatographic Conditions
The selection of these parameters is causal. A C18 column is chosen for its proven utility in retaining aromatic compounds.[10][11][12] The mobile phase composition of ACN and water offers a balance of elution strength and peak resolution. An isocratic elution is preferred for its simplicity and robustness, which is ideal for quality control environments. The detection wavelength of 225 nm is selected to maximize sensitivity, corresponding to a strong absorbance band for the chlorophenyl chromophore.[10]
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing an estimated 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. This results in a theoretical concentration of 100 µg/mL.
Method Validation Protocol (per ICH Q2(R2))
A robust validation protocol is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[3][13][14] The following parameters must be assessed.
Overall Validation Workflow
The following diagram illustrates the logical flow of the method development and validation process.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Piperazines [chemenu.com]
- 7. caymanchem.com [caymanchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. 1-(4-Chlorophenyl)piperazine | 38212-33-8 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays Using 3-(4-Chlorophenyl)piperazin-2-one
Introduction: Unveiling the Cytotoxic Potential of 3-(4-Chlorophenyl)piperazin-2-one
The piperazinone scaffold is a recurring motif in medicinal chemistry, with derivatives showing a range of biological activities. The compound this compound and its analogues have been investigated for their potential as cytotoxic agents, particularly in the context of oncology research.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cell-based cytotoxicity assays. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring robust and reproducible results. We will explore a multi-assay approach to build a comprehensive cytotoxicity profile of the compound, moving beyond a simple viability readout to understand the potential mechanisms of cell death.
Pre-Assay Considerations: Compound Handling and Cell Line Selection
Before initiating any cytotoxicity study, it is crucial to properly handle the test compound and select an appropriate cellular model.
Compound Preparation and Solubility: The solubility and stability of this compound in cell culture media are critical for accurate results. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. A preliminary test to ensure the compound remains in solution at the highest working concentration in the final assay medium (including serum) is advised to avoid precipitation, which can lead to inaccurate results.[4]
Cell Line Selection: The choice of cell line will significantly impact the outcome and interpretation of the cytotoxicity assays.[5] It is advisable to screen a panel of cell lines representing different cancer types (e.g., lung, colon, breast) to assess the compound's spectrum of activity. For instance, A549 (lung cancer) and HT-29 (colon cancer) cell lines have been used to evaluate derivatives of chlorophenylpiperazinone.[1][2] A non-cancerous cell line, such as human dermal fibroblasts, can be included to assess for general cytotoxicity versus cancer-cell specific effects.[3][6]
Experimental Workflow: A Multi-Faceted Approach to Cytotoxicity Assessment
A single assay provides a limited view of a compound's cytotoxic effects. Therefore, a multi-assay strategy is recommended to gain a more comprehensive understanding. This workflow is designed to first assess overall cell viability and then to probe for specific mechanisms of cell death, such as necrosis and apoptosis.
Caption: A multi-phase workflow for assessing the cytotoxicity of this compound.
Phase 1: Determining Cell Viability and IC50 with the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT to its insoluble formazan, which has a purple color.[10]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[2]
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process.[11][12] To calculate the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model.[13][14]
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC50 | The concentration of the compound that reduces cell viability by 50%. |
Phase 2: Investigating the Mechanism of Cell Death
Once the IC50 value is established, the next step is to investigate how the compound is inducing cell death. The two primary modes of cell death are necrosis and apoptosis.
Lactate Dehydrogenase (LDH) Assay for Necrosis
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[15][16][17][18] An increase in LDH activity in the culture supernatant is indicative of cell membrane damage, a hallmark of necrosis.[19][20]
Protocol: LDH Assay
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the predetermined IC50 value. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's protocol.[17]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (typically 490 nm).
Caspase-3/7 Assay for Apoptosis
Caspases are a family of proteases that play a crucial role in apoptosis.[21] Caspase-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[22][23][24]
Caption: Principle of the Caspase-3/7 assay for apoptosis detection.
Protocol: Caspase-3/7 Assay
-
Cell Treatment: Seed and treat cells with this compound as described for the LDH assay.
-
Reagent Addition: After incubation, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for a period specified by the manufacturer's protocol (typically 30 minutes to 1 hour).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Annexin V/Propidium Iodide (PI) Staining for Differentiating Apoptosis and Necrosis
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25][26] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.[18][27] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[28][29]
Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest them (including any floating cells).
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Assay Validation and Interpretation
For all assays, it is crucial to adhere to good laboratory practices and validate the assays to ensure the results are reliable.[5][30][31][32][33] This includes optimizing cell seeding density, compound treatment duration, and reagent concentrations. The inclusion of appropriate positive and negative controls is mandatory for data interpretation.[19] By combining the results from the MTT, LDH, and apoptosis assays, a comprehensive cytotoxic profile of this compound can be constructed, providing valuable insights for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. x-cellr8.com [x-cellr8.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 23. Caspase 3/7 Activity [protocols.io]
- 24. promega.com [promega.com]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 28. researchgate.net [researchgate.net]
- 29. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 30. marinbio.com [marinbio.com]
- 31. youtube.com [youtube.com]
- 32. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 33. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Enhanced Detection of 3-(4-Chlorophenyl)piperazin-2-one via Pre-Column Derivatization
Abstract: This document provides a detailed guide for the chemical derivatization of 3-(4-chlorophenyl)piperazin-2-one to enhance its detectability in chromatographic analyses. The intrinsic low UV absorbance and lack of native fluorescence of this molecule present significant challenges for sensitive quantification, particularly at trace levels in complex matrices. We present two robust, field-proven protocols for pre-column derivatization targeting the secondary amine of the piperazine ring. Protocol 1 utilizes dansyl chloride (DNS-Cl) for high-sensitivity fluorescence detection, while Protocol 2 employs 4-chloro-7-nitrobenzofuran (NBD-Cl) for reliable UV-Vis detection. The scientific rationale behind reagent selection, reaction optimization, and analytical conditions is discussed in detail to provide a self-validating framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: Poor Intrinsic Detectability
This compound is a heterocyclic compound that, like many piperazine derivatives, serves as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] However, its molecular structure lacks a significant chromophore or fluorophore. The chlorophenyl moiety provides some UV absorbance, but typically below 230 nm, a region prone to interference from common solvents and matrix components. Consequently, direct analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) suffers from poor sensitivity and selectivity, making it unsuitable for applications requiring low limits of detection (LOD) and quantification (LOQ), such as impurity profiling, metabolite identification, or pharmacokinetic studies.[3]
To overcome this limitation, chemical derivatization is an effective strategy.[4] This technique involves reacting the analyte with a labeling agent to introduce a moiety with strong UV absorbance or fluorescence, thereby dramatically enhancing the analytical signal.[5] The secondary amine at the N4 position of the piperazin-2-one ring is an ideal target for nucleophilic substitution reactions with various derivatizing reagents.
Principle of Derivatization: Targeting the Secondary Amine
The core of the derivatization strategy lies in the reactivity of the secondary amine within the piperazine structure. This amine acts as a nucleophile, attacking an electrophilic center on the derivatizing reagent. The reaction results in a stable covalent bond, tagging the analyte with a molecule possessing desirable detection properties.
The selection of a derivatizing agent is dictated by the available detection instrumentation and the required sensitivity.
-
For Fluorescence Detection (FLD): Reagents that introduce a highly conjugated, rigid ring system are ideal. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is a classic and highly effective choice, reacting with secondary amines to form intensely fluorescent sulfonamide adducts.[5][6]
-
For UV-Visible Detection: Reagents that add a strong chromophore are necessary. 4-Chloro-7-nitrobenzofuran (NBD-Cl) reacts with secondary amines to yield a derivative with a strong absorbance maximum at a longer wavelength (e.g., ~465 nm), shifting detection away from the noisy, low-UV region.[3][7][8]
The general workflow for this process is outlined below.
Figure 1: General experimental workflow for the pre-column derivatization and analysis of this compound.
Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl) for HPLC-FLD
This protocol is designed to achieve maximum sensitivity through fluorescence detection. The dansyl derivative is light-sensitive, so all steps should be performed in amber vials or with protection from direct light.
Rationale for Experimental Choices
-
Alkaline pH: The derivatization reaction requires a basic medium (pH 9-10). The sodium bicarbonate buffer deprotonates the secondary amine, enhancing its nucleophilicity to efficiently attack the sulfonyl chloride group of DNS-Cl.[5]
-
Acetonitrile (ACN) as Solvent: ACN is an ideal solvent as it is aprotic, readily dissolves both the analyte and the reagent, and is miscible with the aqueous buffer.
-
Incubation Temperature: A moderately elevated temperature (60°C) is used to accelerate the reaction rate, ensuring complete derivatization within a practical timeframe.
-
Quenching: A primary amine solution (e.g., proline or methylamine) can be added to consume excess, unreacted DNS-Cl, which would otherwise hydrolyze and create a fluorescent byproduct that could interfere with chromatography.
Materials
-
This compound analytical standard
-
Dansyl Chloride (DNS-Cl)
-
Acetonitrile (HPLC Grade)
-
Sodium Bicarbonate (ACS Grade)
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment)
-
L-Proline or Methylamine solution (for quenching, optional)
-
0.22 µm Syringe Filters
Step-by-Step Methodology
-
Reagent Preparation:
-
Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust pH to 9.5 with 1 M NaOH.
-
DNS-Cl Solution (5 mg/mL): Accurately weigh 25 mg of DNS-Cl into a 5 mL amber volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be prepared fresh daily.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Create a working standard or use the sample solution at a concentration within the expected analytical range (e.g., 1-10 µg/mL).
-
-
Derivatization Reaction:
-
In an amber autosampler vial, add 100 µL of the analyte standard/sample solution.
-
Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5). Vortex briefly.
-
Add 200 µL of the 5 mg/mL DNS-Cl solution. Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation:
-
Place the vial in a heating block or water bath set to 60°C for 45 minutes.
-
-
Cooling & Quenching (Optional):
-
Remove the vial and allow it to cool to room temperature.
-
To quench excess DNS-Cl, add 50 µL of a 10 mg/mL L-proline solution and let it react for 10 minutes at room temperature.
-
-
Final Preparation:
-
Filter the resulting solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for injection into the HPLC system.
-
Figure 2: Derivatization reaction of the analyte with Dansyl Chloride (DNS-Cl).
Protocol 2: Derivatization with NBD-Cl for HPLC-UV
This protocol is an excellent alternative when a fluorescence detector is unavailable. The NBD-derivative is stable and possesses a strong chromophore for reliable UV detection.
Rationale for Experimental Choices
-
Borate Buffer: A borate buffer system is often used for NBD-Cl reactions as it provides stable pH control in the required alkaline range (pH 8-9).[7]
-
Reaction Conditions: The reaction proceeds efficiently at a slightly elevated temperature, similar to dansylation, to ensure a complete and timely reaction. The resulting derivative has a distinct color, providing a visual confirmation of the reaction.
Materials
-
This compound analytical standard
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC Grade)
-
Boric Acid (ACS Grade)
-
Sodium Hydroxide (for pH adjustment)
-
Deionized Water
-
0.22 µm Syringe Filters
Step-by-Step Methodology
-
Reagent Preparation:
-
Borate Buffer (50 mM, pH 8.5): Dissolve 0.31 g of boric acid in 100 mL of deionized water. Adjust pH to 8.5 with 1 M NaOH.
-
NBD-Cl Solution (2 mg/mL): Accurately weigh 10 mg of NBD-Cl into a 5 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Prepare fresh.
-
-
Standard/Sample Preparation:
-
Prepare stock and working solutions of this compound in acetonitrile as described in Protocol 1.
-
-
Derivatization Reaction:
-
In an autosampler vial, add 100 µL of the analyte standard/sample solution.
-
Add 200 µL of the 50 mM borate buffer (pH 8.5). Vortex briefly.
-
Add 200 µL of the 2 mg/mL NBD-Cl solution. Cap and vortex for 30 seconds.
-
-
Incubation:
-
Place the vial in a heating block set to 70°C for 30 minutes.
-
-
Cooling & Final Preparation:
-
Remove the vial and cool to room temperature.
-
Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial for HPLC analysis.
-
Data Presentation and Analytical Conditions
The successful derivatization should be confirmed by analyzing the product using HPLC. The increased retention time and strong detector response compared to an underivatized standard are indicators of success.
Table 1: Summary of Derivatization Parameters
| Parameter | Protocol 1 (DNS-Cl) | Protocol 2 (NBD-Cl) |
|---|---|---|
| Reagent | Dansyl Chloride | 4-Chloro-7-nitrobenzofuran |
| Buffer System | 100 mM Sodium Bicarbonate | 50 mM Borate Buffer |
| Reaction pH | 9.5 | 8.5 |
| Temperature | 60°C | 70°C |
| Time | 45 minutes | 30 minutes |
| Primary Detection | Fluorescence (FLD) | UV-Visible (UV-Vis) |
Table 2: Example HPLC Method Parameters for Derivative Analysis
| Parameter | HPLC-FLD (DNS-Derivative) | HPLC-UV (NBD-Derivative) |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% to 90% B over 15 min | 30% to 80% B over 12 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Vol. | 10 µL | 10 µL |
| Detection (λ) | Ex: 340 nm, Em: 525 nm | 465 nm |
| Column Temp. | 35°C | 35°C |
Method Validation
A self-validating protocol requires confirmation of its performance. Any developed method based on these protocols should be validated according to standard guidelines, assessing parameters such as:
-
Linearity: A calibration curve should be constructed with at least five concentration points.
-
LOD & LOQ: Determined at a signal-to-noise ratio of 3:1 and 10:1, respectively.[3]
-
Accuracy & Precision: Assessed by analyzing replicate preparations of spiked samples at multiple concentration levels.[3]
Conclusion
The derivatization of this compound with dansyl chloride or NBD-Cl offers a robust and reliable solution to the challenges of its trace-level detection. By covalently attaching a fluorescent or UV-active tag, these protocols enable significant enhancement of analytical sensitivity and selectivity. The detailed methodologies and scientific rationale provided herein equip researchers with the tools to implement and validate high-performance analytical methods for this compound in demanding research and development settings.
References
- 1. asianpubs.org [asianpubs.org]
- 2. “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners” | PDF [slideshare.net]
- 3. jocpr.com [jocpr.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Application of 3-(4-Chlorophenyl)piperazin-2-one in Medicinal Chemistry: A Guide for Researchers
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a diverse array of therapeutic agents.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, allow it to serve multiple roles in drug design. The piperazine moiety can act as a bioisosteric replacement for other functional groups, modulate pharmacokinetic properties, and provide a versatile linker to orient pharmacophoric elements for optimal target engagement.[1] This guide focuses on a specific and highly valuable piperazine derivative, 3-(4-Chlorophenyl)piperazin-2-one, exploring its application as a key intermediate in the synthesis of novel drug candidates with potential anticancer and antidepressant activities. We will delve into the synthetic utility of this compound, the mechanistic rationale behind its use in drug design, and provide detailed protocols for its synthesis and the evaluation of its derivatives.
Core Synthetic Strategies and Mechanistic Insights
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its chemical structure offers several points for modification, allowing for the fine-tuning of pharmacological activity.
Synthesis of the Core Scaffold: this compound
A plausible and efficient method for the synthesis of this compound involves a multi-step process starting from readily available commercial reagents. The following protocol is a representative example based on established synthetic methodologies for similar piperazinone structures.
Protocol 1: Synthesis of this compound
Materials:
-
4-chloroaniline
-
Diethanolamine
-
Thionyl chloride
-
1-bromo-3-chloropropane
-
Sodium hydroxide
-
Acetone
-
Xylene
-
Hydrochloric acid (HCl)
-
Suitable solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N,N-bis(2-chloroethyl)amine hydrochloride
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethanolamine in a suitable solvent such as xylene.
-
Cool the solution in an ice bath and slowly add thionyl chloride dropwise with constant stirring.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated N,N-bis(2-chloroethyl)amine hydrochloride by filtration. Wash the solid with a cold solvent and dry under vacuum.[2]
Step 2: Synthesis of 1-(4-Chlorophenyl)piperazine
-
In a round-bottom flask, combine N,N-bis(2-chloroethyl)amine hydrochloride and 4-chloroaniline in a high-boiling point solvent like xylene.
-
Add a base, such as sodium carbonate, to the mixture.
-
Reflux the reaction mixture for an extended period (typically 24-48 hours), monitoring the progress by TLC.
-
Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude 1-(4-chlorophenyl)piperazine by column chromatography or recrystallization.
Step 3: Synthesis of this compound
-
This step involves the cyclization of a suitable precursor. A common strategy is the reaction of an N-(4-chlorophenyl)ethylenediamine derivative with a two-carbon electrophile that can form the lactam ring.
-
Alternatively, a more direct approach could involve the reaction of 1-(4-chlorophenyl)piperazine with a reagent that introduces the carbonyl group at the 2-position, though this is a more challenging transformation.
-
A more feasible route involves the synthesis of an appropriate acyclic precursor followed by intramolecular cyclization. For instance, reacting 4-chloroaniline with an N-protected amino acid derivative followed by deprotection and cyclization.
Note: The synthesis of the core this compound is a multi-step process that requires careful optimization of reaction conditions. The above protocol provides a general framework, and specific details may need to be adjusted based on laboratory experience and available reagents.
Application in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of farnesyltransferase and the induction of apoptosis.
Mechanism of Action: Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins involved in cell signaling and proliferation, most notably the Ras family of oncoproteins. Inhibition of FTase prevents the farnesylation of Ras, thereby blocking its localization to the cell membrane and abrogating its oncogenic signaling cascade. The this compound scaffold has been identified as a valuable core for the design of potent and selective FTase inhibitors.[3][4] The piperazinone ring can mimic the peptide backbone of the natural substrate, while the 4-chlorophenyl group can occupy a hydrophobic pocket in the enzyme's active site.
Caption: Mechanism of Farnesyltransferase Inhibition.
Protocol 2: Evaluating Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Application in Antidepressant Drug Discovery
Arylpiperazine derivatives are a well-established class of antidepressant drugs, with trazodone being a prominent example.[6][7] The this compound scaffold serves as a key building block for the synthesis of novel compounds with potential antidepressant activity, primarily through modulation of the serotonergic system.
Mechanism of Action: Serotonergic System Modulation
The antidepressant effects of many arylpiperazine derivatives are attributed to their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A/2C subtypes.[8][9] These compounds can act as agonists, partial agonists, or antagonists at these receptors, leading to a complex modulation of serotonergic neurotransmission. For instance, agonism at 5-HT1A autoreceptors can lead to a reduction in serotonin release, while antagonism at postsynaptic 5-HT2A/2C receptors can enhance downstream signaling pathways associated with mood regulation. The this compound moiety can be modified to optimize affinity and selectivity for different 5-HT receptor subtypes.
Caption: Modulation of the Serotonergic System.
Protocol 3: Evaluating Antidepressant-like Activity using the Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral test to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[10][11][12][13]
Materials:
-
Male mice or rats
-
A cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice)
-
Water (23-25°C)
-
This compound derivatives
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Standard antidepressant (e.g., imipramine or fluoxetine)
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the this compound derivative, vehicle, or standard antidepressant intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (Day 1): Place each animal individually into the cylinder filled with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15 cm for mice). Allow the animal to swim for 15 minutes. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the animals back into the water-filled cylinder for a 6-minute test session.
-
Scoring: During the last 4 minutes of the 6-minute test session, record the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.[11]
-
Data Analysis: Compare the mean immobility time of the compound-treated groups with the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Data Presentation
To facilitate the comparison of the biological activity of different this compound derivatives, a tabular format is recommended.
Table 1: Cytotoxicity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) |
| Compound A | HT-29 | 15.2 |
| Compound B | HT-29 | 8.7 |
| Compound C | A549 | 22.5 |
| Doxorubicin | HT-29 | 0.5 |
Table 2: Antidepressant-like Activity of this compound Derivatives in the Forced Swim Test
| Treatment (Dose, mg/kg) | Immobility Time (seconds, Mean ± SEM) | % Reduction in Immobility |
| Vehicle | 180 ± 10.5 | - |
| Compound D (10) | 120 ± 8.2 | 33.3 |
| Compound E (10) | 95 ± 7.5 | 47.2 |
| Imipramine (20) | 85 ± 6.9 | 52.8 |
| p < 0.05, **p < 0.01 compared to vehicle |
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in medicinal chemistry, offering a robust starting point for the development of novel therapeutic agents. Its utility in the synthesis of potent farnesyltransferase inhibitors for cancer therapy and modulators of the serotonergic system for the treatment of depression highlights its significance in drug discovery. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of derivatives of this important heterocyclic compound. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, as well as the exploration of their potential in other therapeutic areas.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Surfing the piperazine core of tricyclic farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the In Vitro Evaluation of 3-(4-Chlorophenyl)piperazin-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents.[1] Derivatives of 3-(4-Chlorophenyl)piperazin-2-one represent a promising class of compounds for targeted cancer therapy. This document provides a comprehensive, field-proven guide for the systematic in vitro evaluation of these derivatives. The protocols herein are designed not merely as procedural steps but as a logical, self-validating framework to move from broad-based screening to nuanced mechanistic studies and early safety profiling. We will explain the causality behind experimental choices, ensuring that researchers can generate robust, decision-quality data to identify lead candidates for further development.
Introduction: A Strategic Approach to In Vitro Evaluation
The journey of a drug candidate from bench to bedside is fraught with challenges, with many failures attributed to unforeseen issues in pharmacokinetics or efficacy.[2] A structured, multi-parametric in vitro evaluation strategy is therefore critical to "fail early, fail cheap" and prioritize compounds with the highest probability of success.[2] Piperazine derivatives have demonstrated potent anticancer activities, often by inducing apoptosis and inhibiting key cancer signaling pathways such as PI3K/AKT.[3][4]
This guide outlines a tiered screening cascade designed to comprehensively characterize novel this compound derivatives. The workflow begins with primary cytotoxicity screening to identify active compounds, progresses to secondary assays to elucidate the mechanism of action, and incorporates essential early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties.
Caption: Tiered workflow for in vitro evaluation of drug candidates.
Section 1: Primary Screening - Assessing Cellular Cytotoxicity
Rationale: The foundational step is to determine whether the synthesized derivatives possess cytotoxic or cytostatic activity against relevant cancer cell lines. A panel of cell lines (e.g., representing lung, colon, and breast cancer) is recommended to identify compounds with broad activity or selective potency.[5] The MTT assay is a robust, colorimetric method suitable for high-throughput screening that measures cellular metabolic activity as an indicator of cell viability.[6][7]
Protocol 1: MTT Cell Viability Assay
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives, dissolved in DMSO to create 10 mM stock solutions.
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7).
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom cell culture plates.
-
Positive control (e.g., Doxorubicin).
-
Multichannel pipette, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in complete medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a "vehicle control" group treated with the highest concentration of DMSO used for the compounds (typically ≤0.5%).
-
Include a "no-cell" blank control with medium only.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing on a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Compound ID | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Derivative 1 | 5.6 | 3.5 | 8.1 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 12.3 | 9.8 | 15.4 |
| Doxorubicin | 0.8 | 0.5 | 0.9 |
Section 2: Mechanistic Elucidation
Rationale: Once cytotoxic "hit" compounds are identified, the next critical step is to understand how they induce cell death. A key hallmark of many successful anticancer drugs is the ability to induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), which is often associated with inflammation.[8][9] Piperazine derivatives have been shown to induce caspase-dependent apoptosis.[3][4]
Caption: Potential mechanism via PI3K/AKT pathway inhibition.
Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry can then distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Principle of Annexin V / PI assay for cell death analysis.
Materials:
-
"Hit" compounds from primary screening.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
6-well cell culture plates.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include vehicle control and a positive control (e.g., Staurosporine).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase (avoid Trypsin, as it can cleave surface proteins). Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to generate quadrant plots.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Section 3: Early Pharmacokinetic & Safety Profiling (In Vitro ADME/Tox)
Rationale: Excellent potency in a cell-based assay is meaningless if a compound is metabolically unstable or causes significant off-target effects. In vitro ADME/Tox assays are essential for profiling the pharmacokinetic properties of a drug candidate early in the discovery process.[10] A key parameter is metabolic stability, which assesses the rate at which a compound is metabolized by liver enzymes.[2] This directly influences its half-life and potential for oral bioavailability.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. By incubating the test compound with HLM in the presence of the cofactor NADPH, one can measure the rate of compound depletion over time. This is used to calculate intrinsic clearance and predict the hepatic clearance in vivo.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compounds and positive controls (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination and sample processing.
-
96-well incubation plates and deep-well plates.
-
LC-MS/MS system for analysis.
Step-by-Step Methodology:
-
Preparation:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM and the test compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a deep-well plate containing 3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Control Incubations:
-
Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Run positive controls (Verapamil, Warfarin) to validate the assay performance.
-
-
Sample Processing and Analysis:
-
Seal the deep-well plate and vortex thoroughly.
-
Centrifuge the plate at 3000 x g for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Plot the natural log (ln) of the % compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Data Presentation:
| Compound ID | Half-life (t½, min) | % Remaining at 60 min | Predicted CLint (µL/min/mg) | Classification |
| Derivative 1 | 15.2 | 8.5 | 45.6 | High Clearance |
| Derivative 3 | 85.1 | 69.8 | 8.1 | Low Clearance |
| Verapamil | < 10 | < 5 | > 69.3 | High Clearance |
| Warfarin | > 120 | > 90 | < 5.8 | Low Clearance |
Section 4: Data Integration and Candidate Selection
The ultimate goal of this in vitro cascade is to build a comprehensive profile of each derivative. A successful lead candidate should ideally possess:
-
Potent Cytotoxicity: Low micromolar or nanomolar IC₅₀ values against target cancer cell lines.
-
Favorable Mechanism of Action: Clear evidence of apoptosis induction at relevant concentrations.
-
Acceptable Metabolic Stability: A half-life that suggests the potential for a reasonable dosing interval in vivo. Compounds with very high clearance may be difficult to formulate for sustained therapeutic exposure.
By integrating these disparate datasets, researchers can make an informed, data-driven decision on which 1-2 lead candidates warrant the significant investment of resources required for in vivo animal studies.
References
- 1. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zellbasierte Assays [sigmaaldrich.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Arylpiperazin-2-one Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-arylpiperazin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this important scaffold. 3-Arylpiperazin-2-ones are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.
The most common and versatile method for the synthesis of 3-arylpiperazin-2-ones is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction forms the crucial carbon-nitrogen (C-N) bond between a piperazin-2-one and an aryl halide. While powerful, this reaction is highly sensitive to various parameters, and its optimization can be challenging. This guide will provide you with the necessary information to navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-arylpiperazin-2-ones in a question-and-answer format.
Question 1: Why is my reaction showing low or no product yield?
Answer:
Low or no product yield is one of the most common issues in Buchwald-Hartwig amination reactions. The root cause can often be traced back to one of the following factors:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect for a failed reaction.
-
Cause: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state.[3] Pd(II) precatalysts require in-situ reduction to Pd(0), which may not be efficient under your current conditions.
-
Solution:
-
Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]
-
Use a freshly opened bottle of the palladium precatalyst and ligand.
-
Consider using a pre-formed Pd(0) catalyst or a more easily reduced Pd(II) precatalyst.
-
If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction.
-
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Cause: The chosen ligand may not be suitable for the specific aryl halide and piperazin-2-one substrates. Sterically hindered substrates often require bulkier, more electron-rich ligands.
-
Solution:
-
Screen a variety of phosphine ligands. For electron-rich aryl halides, more electron-rich ligands are often beneficial. For sterically hindered substrates, ligands with a larger bite angle might be necessary.
-
Consult the literature for ligand recommendations for similar substrates. Bidentate phosphine ligands like BINAP and DPEPhos have been shown to be effective in many cases.[1]
-
-
-
Incorrect Base: The base is crucial for the deprotonation of the piperazin-2-one and for regenerating the catalyst.
-
Cause: The base may be too weak to deprotonate the piperazin-2-one or the palladium-amine complex effectively. Conversely, a base that is too strong can lead to side reactions.
-
Solution:
-
For less acidic amines, a stronger base like NaOt-Bu or LiHMDS is often required.[3]
-
For substrates sensitive to strong bases, a weaker base like K₂CO₃ or Cs₂CO₃ might be more suitable, although this may require higher reaction temperatures.
-
-
-
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.[3]
-
Cause: The activation energy for one or more steps in the catalytic cycle may not be overcome at lower temperatures.
-
Solution:
-
Gradually increase the reaction temperature, typically in the range of 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS at different temperatures to find the optimal condition.
-
-
Question 2: My reaction has stalled and is showing incomplete conversion of starting materials. What should I do?
Answer:
A stalled reaction with incomplete conversion often points to catalyst deactivation or a change in reaction conditions over time.
-
Catalyst Deactivation:
-
Cause: The catalyst may have degraded over the course of the reaction due to exposure to trace amounts of oxygen or other impurities.
-
Solution:
-
In a separate, freshly prepared reaction, try adding a second portion of the catalyst and ligand after a certain period (e.g., halfway through the expected reaction time).
-
Ensure all reagents and the solvent are of high purity and anhydrous.
-
-
-
Insufficient Reagent:
-
Cause: One of the reagents may have been consumed through side reactions or was not added in the correct stoichiometry.
-
Solution:
-
Carefully re-check the stoichiometry of all reagents.
-
Consider using a slight excess of the more stable and less expensive reagent. For the Buchwald-Hartwig amination, typically a slight excess of the amine (piperazin-2-one) is used (e.g., 1.2 equivalents).[3]
-
-
Question 3: I am observing significant side product formation. What are the common side products and how can I minimize them?
Answer:
Side product formation can significantly reduce the yield and complicate purification. Common side products in Buchwald-Hartwig amination include:
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture or certain bases.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Choose a base that is less prone to promoting this side reaction. Sometimes, switching from an alkoxide base to a carbonate base can help.
-
-
-
Diarylation of Piperazin-2-one:
-
Cause: If the piperazin-2-one has two available N-H bonds, double arylation can occur.
-
Solution:
-
Use a piperazin-2-one that is already protected at one of the nitrogen atoms.
-
Carefully control the stoichiometry of the aryl halide (e.g., use 1.0 equivalent or a slight excess of the piperazin-2-one).
-
-
-
Homocoupling of the Aryl Halide:
-
Cause: Two molecules of the aryl halide can couple to form a biaryl byproduct.
-
Solution:
-
This is often a sign of a suboptimal catalyst system. Screening different ligands can help to suppress this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my specific substrates?
A1: The choice of catalyst and ligand is crucial for a successful reaction. There is no one-size-fits-all answer, but here are some general guidelines:
-
For electron-neutral or electron-poor aryl halides: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with common phosphine ligands such as BINAP, DPEPhos, or Xantphos are often a good starting point.
-
For electron-rich aryl halides or sterically hindered substrates: More sophisticated, bulky, and electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, RuPhos) are often necessary to achieve good yields.[4]
-
Screening is key: The best approach is often to perform a small-scale screen of different catalyst/ligand combinations to identify the optimal system for your specific substrates.
Q2: What is the role of the base in the reaction, and which one should I use?
A2: The base plays two critical roles in the Buchwald-Hartwig amination:
-
It deprotonates the piperazin-2-one to form the more nucleophilic amide.
-
It facilitates the formation of the active catalyst and helps in the final reductive elimination step.
The choice of base depends on the pKa of the piperazin-2-one and the sensitivity of your substrates:
-
Strong bases (e.g., NaOt-Bu, K-Ot-Bu, LiHMDS): These are the most common and effective bases for a wide range of substrates, especially when the amine is not very acidic.
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are used when the substrates are sensitive to strong bases (e.g., contain ester or nitro groups).[5] Reactions with weaker bases often require higher temperatures and longer reaction times.
Q3: Which solvent is best for the synthesis of 3-arylpiperazin-2-ones?
A3: The choice of solvent is important for solubility and reaction rate. Common solvents for Buchwald-Hartwig amination include:
-
Toluene and Dioxane: These are the most frequently used solvents and are generally a good starting point.[3] They have high boiling points, allowing for a wide range of reaction temperatures.
-
THF and t-BuOH: These can also be effective, but their lower boiling points may limit the achievable reaction temperature.[5]
-
Anhydrous conditions are crucial: Regardless of the solvent chosen, it must be anhydrous to prevent side reactions and catalyst deactivation.
Q4: How can I effectively monitor the progress of my reaction?
A4: Monitoring the reaction progress is essential for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative information and can help to identify the product and any major side products by their mass.
Q5: What are the best methods for purifying my 3-arylpiperazin-2-one product?
A5: The purification method will depend on the physical properties of your product and the impurities present.
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining a pure compound. Common solvents for crystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be used.
Experimental Protocols
Protocol 1: General Synthesis of a 3-Arylpiperazin-2-one via Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of a 3-arylpiperazin-2-one. The specific catalyst, ligand, base, and temperature may need to be optimized for your particular substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazin-2-one (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction flask, add the aryl halide, piperazin-2-one, palladium precatalyst, ligand, and base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Systematic Optimization of Reaction Conditions
This protocol outlines a systematic approach to optimizing the reaction conditions for a challenging synthesis. It is best performed on a small scale.
1. Catalyst and Ligand Screening:
- Set up a parallel array of small-scale reactions (e.g., in microwave vials).
- In each vial, use the same aryl halide, piperazin-2-one, base (e.g., NaOt-Bu), and solvent (e.g., toluene).
- To each vial, add a different palladium precatalyst/ligand combination.
- Run the reactions at a standard temperature (e.g., 100 °C) for a set amount of time (e.g., 12 hours).
- Analyze the outcome of each reaction by LC-MS to determine the best catalyst/ligand system.
2. Base and Solvent Screening:
- Using the optimal catalyst/ligand system from the previous step, set up another parallel array of reactions.
- In each vial, use a different base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF).
- Run the reactions and analyze the results by LC-MS to identify the best base and solvent combination.
3. Temperature Optimization:
- Using the best conditions identified so far, run the reaction at a few different temperatures (e.g., 80 °C, 100 °C, 120 °C).
- Monitor the reactions over time to determine the optimal temperature for both reaction rate and product purity.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Data Summary
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective for many substrates. |
| Ligands | BINAP, DPEPhos, Xantphos | Good starting points for general screening. |
| SPhos, XPhos, RuPhos | For challenging, sterically hindered, or electron-rich substrates. | |
| Bases | NaOt-Bu, K-Ot-Bu, LiHMDS | Strong bases for a wide range of amines. |
| K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases for sensitive substrates. | |
| Solvents | Toluene, Dioxane | High boiling points, good solubility for many substrates. |
| Temperature | 80 - 120 °C | Higher temperatures often required for reasonable reaction rates. |
References
Improving yield and purity of 3-(4-Chlorophenyl)piperazin-2-one
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(4-Chlorophenyl)piperazin-2-one. Piperazinone scaffolds are privileged structures in medicinal chemistry, and achieving high yield and purity is critical for downstream applications.[1][2] This document is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and purification of this compound. Each entry details potential causes and provides systematic, actionable solutions.
Issue 1: Consistently Low Yield of the Final Product
Question: My synthesis of this compound is resulting in a consistently low yield (<40%). What are the likely causes and how can I improve it?
Answer: Low yields in piperazinone synthesis often stem from incomplete reactions, side-product formation, or suboptimal reaction conditions, particularly during the critical cyclization step.[3][4] Here is a breakdown of potential causes and optimization strategies:
Potential Causes & Solutions:
-
Inefficient Cyclization: The intramolecular amide bond formation to create the piperazinone ring is often the most challenging step.
-
Inadequate Water Removal: The cyclization is a condensation reaction where water is a byproduct. Its presence can shift the equilibrium back towards the starting materials.
-
Solution: Ensure anhydrous conditions. Use freshly distilled, high-purity solvents. Consider conducting the reaction in the presence of a dehydrating agent or using a Dean-Stark apparatus to azeotropically remove water if the solvent is suitable (e.g., toluene).
-
-
Suboptimal Temperature: The temperature must be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition or side reactions.
-
Solution: Perform a temperature screen. Start with conditions reported in the literature for similar structures and systematically increase or decrease the temperature, monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
-
-
Side Reactions: The formation of byproducts consumes starting materials and complicates purification.
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, the linear precursor can react with another molecule (dimerization) instead of cyclizing.
-
Solution: Employ high-dilution principles. Add the linear precursor dropwise to the heated reaction solvent over several hours. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular cyclization.
-
-
Protecting Group Issues (if applicable): If using protecting groups (e.g., Boc, Cbz) on one of the nitrogen atoms, incomplete deprotection can prevent cyclization, or the deprotection conditions might degrade the molecule.[6]
-
Solution: Ensure complete deprotection of the precursor before initiating cyclization. Confirm deprotection with TLC or LC-MS. Optimize deprotection conditions (e.g., time, temperature, reagent concentration) to avoid degradation.
-
-
-
Poor Quality of Starting Materials: Impurities in the starting materials (e.g., N-(2-aminoethyl)-2-amino-2-(4-chlorophenyl)acetamide or its precursors) can interfere with the reaction.
-
Solution: Verify the purity of all reagents before use via NMR, melting point, or other appropriate analytical techniques. Recrystallize or chromatograph starting materials if necessary.
-
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Product is Contaminated with an Unidentified Impurity
Question: After purification, my final product shows a persistent impurity in the NMR/LC-MS that I cannot identify. How can I identify and eliminate it?
Answer: Persistent impurities often arise from side reactions inherent to the synthetic route or from decomposition. Identifying the impurity is the first step toward eliminating it.
Potential Impurities & Elimination Strategies:
-
Dimerized Precursor: An intermolecular reaction between two molecules of the linear precursor can form a 14-membered ring or a linear dimer. This is especially common if reaction concentrations are too high.
-
Identification: This impurity will have a mass of approximately (2 * M) - 2 * H₂O, where M is the mass of the linear precursor. Its NMR spectrum will be more complex but may show similar motifs to the desired product.
-
Elimination:
-
Prevention: Use the high-dilution technique described in Issue 1.
-
Removal: A dimer is significantly larger and less polar than the monomeric product. It can often be separated by column chromatography with a carefully selected solvent gradient or by recrystallization from a solvent system where the dimer has very low solubility.
-
-
-
Unreacted Starting Material: Incomplete conversion is a common source of contamination.
-
Identification: Compare the NMR and LC-MS of the final product with those of the starting materials.
-
Elimination:
-
Prevention: Increase reaction time or temperature, but monitor carefully to avoid degradation.[5]
-
Removal: Starting materials often have different polarity and functional groups (e.g., free amines) than the final lactam product. This difference can be exploited for purification via column chromatography or an acidic wash to remove basic starting materials.[7]
-
-
-
Decomposition Products: The 4-chlorophenyl moiety or the piperazinone ring can be susceptible to degradation under harsh conditions (e.g., excessively high temperatures or strong acids/bases).
-
Identification: Mass spectrometry may reveal fragments corresponding to the loss of chlorine or other parts of the molecule.
-
Elimination:
-
Prevention: Re-evaluate the reaction conditions. Use milder bases, lower temperatures, and ensure the reaction is not run for an unnecessarily long time.
-
Removal: Purification by recrystallization is often effective at removing small amounts of decomposition products.[8]
-
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters to investigate when optimizing the synthesis.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 80 - 140 °C | Must be sufficient for cyclization without causing degradation. Toluene (110 °C) or Xylene (140 °C) are common solvents. |
| Concentration | 0.01 - 0.05 M | Lower concentrations favor intramolecular cyclization and reduce dimer formation. |
| Solvent | Toluene, Xylene, DMF | Must be high-boiling and inert. Ensure it is anhydrous. |
| Catalyst (Optional) | Weak acid (e.g., PTSA) | Can catalyze the amide formation, but may also promote side reactions. Use judiciously. |
| Reaction Time | 6 - 24 hours | Monitor by TLC/LC-MS to determine the point of maximum conversion without significant byproduct formation.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and effective approach involves a two-step process:
-
Amidation: Reacting ethyl 2-amino-2-(4-chlorophenyl)acetate with an excess of ethylenediamine. This forms the linear precursor, N-(2-aminoethyl)-2-amino-2-(4-chlorophenyl)acetamide.
-
Cyclization: Heating the linear precursor in a high-boiling solvent like toluene or xylene to induce intramolecular cyclization and form the piperazinone ring. This method avoids the use of more hazardous reagents like chloroacetyl chloride.[10]
Caption: A general two-step synthesis pathway.
Q2: How should I monitor the progress of the cyclization reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between your starting material and the product (e.g., Dichloromethane/Methanol 95:5 or Ethyl Acetate/Hexane 1:1). The product, being a cyclic lactam, is typically less polar than the linear amino-amide precursor. Stains like ninhydrin can be useful, as the precursor has primary amines that will stain, while the product (with only secondary amines) will react differently or not at all.[11]
Q3: What is the best method for purifying the final product?
For this compound, a combination of techniques is often best:
-
Aqueous Workup: After the reaction, perform an acidic wash (e.g., 1M HCl) to remove any unreacted basic starting materials, followed by a basic wash (e.g., sat. NaHCO₃) to remove acidic byproducts.
-
Recrystallization: This is the most effective method for achieving high purity. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, such as ethanol, isopropanol, or ethyl acetate.[8][12] Anti-solvent crystallization (e.g., dissolving in DCM and adding hexane) can also be effective.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography is necessary. Use a gradient elution, starting with a non-polar solvent (like hexane/ethyl acetate) and gradually increasing the polarity.[7]
General Purification Workflow
Caption: A standard workflow for product purification.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Cyclization
This protocol assumes the successful synthesis of the linear precursor, N-(2-aminoethyl)-2-amino-2-(4-chlorophenyl)acetamide.
Materials:
-
N-(2-aminoethyl)-2-amino-2-(4-chlorophenyl)acetamide (1.0 eq)
-
Anhydrous Toluene (sufficient to make a 0.02 M solution)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle with a stirrer
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
To the round-bottom flask, add anhydrous toluene. Begin heating the solvent to reflux (~110 °C).
-
In a separate flask, dissolve the N-(2-aminoethyl)-2-amino-2-(4-chlorophenyl)acetamide precursor in a minimal amount of anhydrous toluene.
-
Using an addition funnel, add the solution of the precursor dropwise to the refluxing toluene over a period of 4-6 hours.
-
After the addition is complete, allow the reaction to reflux for an additional 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), checking for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can then be purified as described in the purification workflow (FAQ Q3).
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude solid into an Erlenmeyer flask.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if needed to achieve full dissolution, but avoid using a large excess.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
Technical Support Center: N-Alkylation of Piperazin-2-ones
Welcome to the technical support center for the N-alkylation of piperazin-2-ones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-substituted piperazin-2-one scaffolds. Piperazin-2-ones are valuable building blocks in medicinal chemistry, and precise control over their N-alkylation is crucial for developing novel therapeutics.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic strategies.
Troubleshooting Guide: Addressing Common Challenges in N-Alkylation of Piperazin-2-ones
This section tackles specific problems you may encounter during the N-alkylation of piperazin-2-ones, offering explanations for the root causes and providing actionable solutions.
Issue 1: Low to No Yield of the Desired N-Alkylated Product
Question: I am performing an N-alkylation of a piperazin-2-one derivative, but I am observing very low or no formation of my target product. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the N-alkylation of piperazin-2-ones can stem from several factors, often related to the nucleophilicity of the piperazin-2-one nitrogen, the reactivity of the alkylating agent, or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Insufficient Basicity: The N-H proton of the piperazin-2-one needs to be removed by a suitable base to generate the nucleophilic nitrogen anion for the alkylation to proceed. The choice and amount of base are critical.
-
Troubleshooting:
-
Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) with a less reactive alkylating agent, consider switching to a stronger base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).
-
Base Equivalents: Ensure you are using a sufficient amount of base, typically 1.1 to 1.5 equivalents, to drive the deprotonation to completion.
-
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent significantly impacts the reaction rate.
-
Troubleshooting: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with slow reaction kinetics, switching to the corresponding bromide or iodide will accelerate the reaction. For unreactive systems, consider using an alkyl triflate, which has an excellent leaving group.
-
-
Steric Hindrance: Bulky substituents on either the piperazin-2-one or the alkylating agent can sterically hinder the approach of the nucleophile to the electrophilic carbon.
-
Troubleshooting:
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or degradation at higher temperatures.
-
Less Hindered Reagents: If possible, consider if a less sterically demanding alkylating agent or piperazin-2-one starting material can be used.
-
-
-
Suboptimal Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
-
Troubleshooting: For SN2 reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they solvate the cation of the base while leaving the nucleophilic anion relatively free. Ensure your solvent is anhydrous, as water can quench the base and the deprotonated piperazin-2-one.
-
Issue 2: Formation of Di-alkylated Byproduct
Question: My reaction is producing a significant amount of the N,N'-di-alkylated piperazin-2-one, leading to a difficult purification process and reduced yield of my desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of di-alkylated products is a common challenge due to the presence of two reactive nitrogen atoms in the piperazin-2-one scaffold. Once the first alkylation occurs, the remaining N-H can also be alkylated.
Causality and Strategic Solutions:
The most robust strategy to ensure mono-alkylation is the use of a protecting group on one of the nitrogen atoms.[1][2][3] The tert-butoxycarbonyl (Boc) group is a widely used and effective choice.
Experimental Workflow for Mono-alkylation using a Protecting Group:
Caption: Workflow for selective mono-N-alkylation.
Alternative Strategies for Improving Mono-selectivity:
-
Control of Stoichiometry: Using a large excess of the piperazin-2-one starting material relative to the alkylating agent can statistically favor mono-alkylation.[1][4] However, this approach can make purification challenging due to the need to remove the unreacted starting material.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help to control the reaction and minimize di-alkylation by keeping the concentration of the alkylating agent low at any given time.
Frequently Asked Questions (FAQs)
Q1: What is the difference between direct N-alkylation and reductive amination for preparing N-substituted piperazin-2-ones?
A1: Both are powerful methods, but they differ in their starting materials and mechanism.
-
Direct N-Alkylation: This is a nucleophilic substitution reaction where a deprotonated piperazin-2-one attacks an alkyl halide (or other electrophile with a good leaving group) to form a new C-N bond.[5]
-
Reductive Amination: This two-step, one-pot process involves the reaction of a piperazin-2-one with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-alkylated product.[1][5] Reductive amination is particularly useful for introducing more complex alkyl groups and avoids the formation of quaternary ammonium salts.[2]
Q2: My piperazin-2-one starting material is a hydrochloride salt. Do I need to perform a separate neutralization step before N-alkylation?
A2: No, a separate neutralization step is generally not necessary. You can perform the neutralization in situ by adding a sufficient amount of base to your reaction mixture. Typically, you will need to add at least two extra equivalents of base to neutralize the hydrochloride salt in addition to the equivalent needed to deprotonate the nitrogen for alkylation.[5]
Q3: I am struggling to purify my N-alkylated piperazin-2-one. What are some common purification challenges and how can I overcome them?
A3: Purification can be challenging due to the basic nature of the piperazine ring and the potential for closely related impurities.
-
High Polarity: Piperazin-2-one derivatives are often polar, which can lead to tailing on silica gel chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent to improve peak shape.
-
-
Structurally Similar Impurities: Unreacted starting material and di-alkylated byproducts can be difficult to separate from the desired mono-alkylated product.[6]
-
Solution:
-
Acid-Base Extraction: Utilize the basicity of your product to perform an acid-base extraction to remove non-basic impurities.
-
Chromatography Optimization: If separation by standard silica gel chromatography is poor, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[1]
-
-
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of a Boc-Protected Piperazin-2-one
| Reagent/Parameter | Recommended Conditions |
| Starting Material | N-Boc-piperazin-2-one (1.0 eq) |
| Base | Sodium hydride (60% in mineral oil, 1.2 eq) |
| Alkylating Agent | Alkyl bromide or iodide (1.1 eq) |
| Solvent | Anhydrous DMF or THF |
| Temperature | 0 °C to room temperature (or gentle heating) |
| Reaction Time | 2-24 hours (monitor by TLC or LC-MS) |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazin-2-one and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination of a Piperazin-2-one
| Reagent/Parameter | Recommended Conditions |
| Starting Material | Piperazin-2-one (1.0 eq) |
| Aldehyde/Ketone | 1.0 - 1.2 equivalents |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) |
| Additive | Acetic acid (catalytic amount, optional) |
| Temperature | Room temperature |
| Reaction Time | 1-24 hours (monitor by TLC or LC-MS) |
Step-by-Step Methodology:
-
To a round-bottom flask, add the piperazin-2-one, the aldehyde or ketone, and the solvent.
-
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.[1] Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights
Understanding the underlying mechanisms can aid in troubleshooting. The following diagram illustrates a general troubleshooting workflow based on the observed experimental outcome.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of piperazine-containing compounds. As a Senior Application Scientist, I understand the unique challenges these basic compounds present, particularly the persistent issue of peak tailing. This guide is structured in a practical question-and-answer format to directly address the common problems you may encounter and provide scientifically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do my piperazine compound peaks consistently show significant tailing on a standard C18 column?
A1: This is a classic and expected issue when analyzing basic compounds like piperazine on traditional silica-based reversed-phase columns. The primary cause is secondary interactions between the analyte and the stationary phase.[1]
-
The Culprit: Silanol Groups: Silica-based columns have residual silanol groups (Si-OH) on their surface.[1][2] At typical mobile phase pH values (above 3), these silanols can become deprotonated and negatively charged (Si-O⁻).[3][4][5]
-
Analyte Interaction: Piperazine and its derivatives are basic compounds with pKa values typically in the range of 5.3 to 9.8.[6][7][8] This means that in acidic to neutral mobile phases, they will be protonated and carry a positive charge. The positively charged piperazine molecules are then attracted to the negatively charged silanol groups via a strong ion-exchange interaction.[1][3] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to the characteristic peak tailing.[1]
Q2: I've been told to adjust the mobile phase pH. What is the optimal pH range for analyzing piperazine compounds, and why?
A2: Adjusting the mobile phase pH is one of the most effective strategies to mitigate peak tailing.[9][10][11] The goal is to control the ionization state of both the piperazine analyte and the column's silanol groups.
-
Low pH (pH 2-3): Operating at a low pH is a common and effective approach.[3][12] At this pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[4] While the piperazine will be fully protonated (positively charged), the lack of negatively charged silanol sites significantly reduces the undesirable ion-exchange interactions, leading to improved peak symmetry.[4][12]
-
High pH (pH > 8): An alternative strategy is to use a high pH mobile phase. At a pH well above piperazine's pKa, the analyte will be in its neutral, uncharged form.[9] This eliminates the possibility of ion-exchange with any ionized silanols. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at pH values above 8.[3] Hybrid silica-polymer columns are often a good choice for high-pH methods.
It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present. [9]
Q3: What are mobile phase additives, and how can they help reduce peak tailing for piperazine compounds?
A3: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatography. For basic compounds like piperazine, they primarily work by competing with the analyte for interaction with the active silanol sites.
-
Competing Bases: Adding a small concentration of another basic compound, often referred to as a "silanol suppressor," can be very effective.[12] Triethylamine (TEA) is a classic example. The idea is that the competing base will interact with the active silanol sites, effectively "masking" them from the piperazine analyte.[12] However, be aware that these additives can sometimes shorten column lifetime.[12]
-
Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) can serve a dual purpose.[3] Firstly, they lower the mobile phase pH, protonating the silanols. Secondly, the anionic part of the acid can form an ion pair with the protonated piperazine, effectively neutralizing its charge and preventing it from interacting with the stationary phase via ion-exchange.[3]
-
Inorganic Salt Buffers: Using a buffer, such as a phosphate buffer at a concentration of 10-20 mM, helps to maintain a constant pH and can also contribute to masking silanol interactions.[12] Other inorganic salts can also improve peak shape by influencing the analyte's solvation in the mobile phase.[13][14]
Table 1: Common Mobile Phase Additives for Piperazine Analysis
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH, ion-pairing |
| Formic Acid | 0.1% | Lowers pH |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base, masks silanols |
| Phosphate Buffer | 10 - 50 mM | pH control, masks silanols |
Q4: Can changing the HPLC column improve the peak shape of my piperazine compound? If so, what type of column should I choose?
A4: Absolutely. Column selection is critical for the successful analysis of basic compounds.[15]
-
Modern, High-Purity "Type B" Silica Columns: Older "Type A" silica columns often had significant metal contamination, which increased the acidity and activity of the silanol groups, leading to severe peak tailing for basic compounds.[4][12] Modern, high-purity "Type B" silica columns have much lower metal content and are less prone to these problematic interactions.
-
End-Capped Columns: Most modern columns are "end-capped." This is a chemical process that derivatizes many of the residual silanol groups, making them less available to interact with basic analytes.[1][16] For particularly challenging basic compounds, columns that are "double end-capped" can offer even better performance.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., an amide or carbamate) embedded in the alkyl chain of the stationary phase. This polar group helps to shield the residual silanol groups and can improve the peak shape of basic compounds.
-
Hybrid Silica-Polymer Columns: These columns are made from a hybrid of silica and organic polymer. They offer a wider usable pH range, making them suitable for high-pH methods where piperazine is in its neutral form.
Troubleshooting Workflow
If you are experiencing peak tailing with your piperazine compound, follow this systematic troubleshooting workflow.
Caption: A stepwise guide to troubleshooting peak tailing.
Experimental Protocol: Optimizing Mobile Phase for Piperazine Analysis
This protocol provides a step-by-step guide to systematically improving the peak shape of a piperazine compound.
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 50:50 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength.
-
Expected Result: Significant peak tailing.
-
-
Step 1: pH Adjustment.
-
Prepare a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH will be ~2.7).
-
Equilibrate the column for at least 15 column volumes.
-
Inject the sample and observe the peak shape.
-
Expected Result: A significant improvement in peak symmetry.
-
-
Step 2: Addition of a Competing Base (if tailing persists).
-
Prepare a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid and 0.1% Triethylamine.
-
Equilibrate the column and inject the sample.
-
Expected Result: Further improvement in peak shape.
-
-
Step 3: Column Change (if tailing is still unacceptable).
-
Replace the standard C18 column with a polar-embedded or a modern, double end-capped C18 column.
-
Repeat the analysis with the optimized mobile phase from Step 1 or 2.
-
Expected Result: Symmetrical peak with a tailing factor close to 1.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. support.waters.com [support.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. uregina.ca [uregina.ca]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. moravek.com [moravek.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Overcoming poor solubility of piperazin-2-one derivatives in assays
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Preclinical Assays
Welcome to the technical support center for researchers working with piperazin-2-one derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-tested solutions to one of the most common hurdles in early-stage discovery: poor compound solubility. My aim is to move beyond simple suggestions and delve into the mechanistic reasoning behind these strategies, empowering you to make informed decisions for your specific assay systems.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore everything from initial stock solution preparation to advanced formulation techniques, ensuring your promising compounds are given a fair chance to demonstrate their true biological activity.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a novel piperazin-2-one derivative, and it's showing poor solubility in my aqueous kinase assay buffer. Why is this happening?
This is a common challenge rooted in the physicochemical properties of the piperazin-2-one scaffold and its derivatives. While the core structure contains polar functionality capable of hydrogen bonding, its overall solubility is heavily influenced by the substituents attached to the ring.
-
Lipophilicity and Crystal Packing: Appending lipophilic (greasy) groups to the piperazinone core is a frequent strategy to enhance target potency. However, this increases the compound's logP value, driving it out of the aqueous phase. Furthermore, the planar and rigid nature of aromatic substituents can lead to strong crystal lattice energy (the energy holding the solid-state together), making it difficult for solvent molecules to break the crystal apart and solvate the individual molecules.
-
Ionization State (pKa): The piperazin-2-one core has basic nitrogen atoms. The solubility of your compound will, therefore, be highly dependent on the pH of your assay buffer relative to the compound's pKa. If the buffer pH is significantly above the pKa, the compound will be in its neutral, less soluble form.
Q2: What are the immediate, first-line strategies I should attempt to get my compound into solution for a quick screening run?
For initial screening, the goal is often to find a simple, pragmatic solution. The following step-wise approach is recommended:
-
Co-Solvent Utilization: Dimethyl sulfoxide (DMSO) is the most common organic co-solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. The key is to ensure the final concentration of DMSO in your assay is low and well-tolerated by your biological system (typically ≤1%, but ideally <0.5% for sensitive cell-based assays).
-
pH Adjustment: If your compound has an ionizable center (like the basic nitrogens in the piperazine ring), altering the pH of your buffer can dramatically increase solubility. For a basic compound, lowering the pH will protonate it, leading to a more soluble salt form. A quick test involves preparing small batches of your buffer at different pH values (e.g., pH 6.5, 7.0, 7.5) to find the optimal balance between solubility and assay performance.
-
Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) can help overcome the activation energy required for dissolution. Following this with brief sonication can break apart microscopic aggregates. However, be cautious, as this can sometimes lead to the formation of a supersaturated solution that may precipitate over time.
In-Depth Troubleshooting Guides
Scenario 1: "My compound is soluble in 100% DMSO, but it crashes out of solution immediately upon dilution into my aqueous assay buffer."
This is a classic sign of a compound with poor kinetic solubility. Your high-concentration DMSO stock is stable, but upon dilution, the compound finds itself in a thermodynamically unfavorable aqueous environment and rapidly precipitates.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It's a state of saturation.
-
Kinetic Solubility: The concentration of a compound when it first precipitates from a supersaturated solution created by diluting a high-concentration stock (like DMSO) into an aqueous buffer. This is what you are observing.
The workflow below outlines a systematic approach to solving this problem.
Caption: Troubleshooting workflow for compound precipitation.
Scenario 2: "Standard co-solvents and pH adjustments are interfering with my cell viability/enzyme activity assay. What are some more biologically compatible solubilization methods?"
When simple fixes compromise your assay's integrity, you must turn to more sophisticated formulation strategies that "hide" the poorly soluble compound from the aqueous environment in a biocompatible manner.
Excipients like cyclodextrins and surfactants work by creating nano-scale structures where the lipophilic compound can reside.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior pocket. The piperazin-2-one derivative can become encapsulated within this pocket, shielding it from the water.
-
Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Pluronic® F-127, above their critical micelle concentration (CMC), form micelles. These are spherical structures with a hydrophobic core where your compound can partition, and a hydrophilic shell that interfaces with the aqueous buffer.
The diagram below illustrates the cyclodextrin encapsulation mechanism.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
| Excipient | Common Example | Typical Concentration | Mechanism of Action | Potential Assay Interferences |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-10% (w/v) | Encapsulation | Can extract cholesterol from cell membranes at high concentrations. |
| Non-ionic Surfactants | Polysorbate 80, Pluronic F-127 | 0.01-1% (v/v) | Micelle Formation | Can denature proteins or disrupt cell membranes at high concentrations. |
| Bile Salts | Sodium Taurocholate | 0.1-2% (w/v) | Micelle Formation | Biologically active, may have off-target effects in some assays. |
| Co-polymers | Soluplus®, PVP | 1-5% (w/v) | Amorphous Solid Dispersion | Generally well-tolerated, but viscosity can increase at higher concentrations. |
Protocols for the Bench Scientist
Protocol 1: Step-wise Dilution to Mitigate Precipitation
This protocol aims to avoid the sudden "shock" of diluting a DMSO stock directly into a fully aqueous environment.
-
Prepare Stock: Create a 20 mM stock of your piperazin-2-one derivative in 100% DMSO.
-
Prepare Intermediate Buffer: Create a buffer identical to your final assay buffer but containing 10% DMSO.
-
First Dilution (1:10): Add 10 µL of your 20 mM stock to 90 µL of the intermediate buffer. Vortex gently. This creates a 2 mM solution in 19% DMSO (10% from the buffer + 9% from the stock). The higher DMSO content should keep it soluble.
-
Second Dilution (1:10): Take 10 µL of the 2 mM intermediate solution and add it to 90 µL of your final, 100% aqueous assay buffer. This yields a 200 µM solution in a much more tolerable ~2% DMSO.
-
Final Dilution: Perform your final serial dilutions for your assay curve from this 200 µM stock, which is now in a predominantly aqueous environment. This gradual reduction in organic solvent concentration can often prevent kinetic precipitation.
Protocol 2: Screening for Optimal Solubilizing Excipient
This protocol uses a simple visual turbidity assessment to quickly identify a promising excipient.
-
Prepare Excipient Stocks: Prepare 2x concentrated stocks of various excipients (e.g., 10% HP-β-CD, 0.2% Polysorbate 80, 2% Soluplus®) in your final assay buffer.
-
Prepare Compound Plate: In a 96-well clear bottom plate, add 50 µL of each 2x excipient stock to different columns. Include a column with only the assay buffer as a negative control.
-
Prepare Compound Stock: Prepare a high concentration (e.g., 400 µM) working solution of your compound in assay buffer containing a minimal amount of co-solvent (e.g., 2% DMSO). This concentration should be high enough to cause precipitation in the control well.
-
Combine and Observe: Add 50 µL of the 400 µM compound stock to all wells of the excipient plate. The final compound concentration will be 200 µM, and the excipients will be at 1x concentration.
-
Incubate and Read: Incubate the plate for 1 hour at your assay temperature. Read the absorbance at 620 nm or 750 nm on a plate reader. A lower absorbance indicates less light scattering and therefore less precipitation. Visually inspect the wells for cloudiness.
-
Validate: The excipient that provides the clearest solution at the highest compound concentration is your lead candidate. You must then run a control experiment to ensure this excipient at the chosen concentration does not interfere with your biological assay (e.g., run a dose-response curve of a known inhibitor in the presence and absence of the excipient).
By systematically applying these principles and protocols, you can overcome the solubility hurdles presented by piperazin-2-one derivatives, ensuring that your assay results reflect true biological activity rather than experimental artifacts.
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Piperazin-2-ones
Welcome to the technical support center for the analysis of substituted piperazin-2-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectroscopy of this important heterocyclic scaffold. The inherent conformational flexibility and electronic properties of the piperazin-2-one ring often lead to spectra that are far from simple first-order analysis. This resource provides in-depth troubleshooting guides and FAQs to help you navigate these complexities, ensuring accurate and confident structural elucidation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the NMR analysis of piperazin-2-one derivatives.
Q1: Why does my seemingly symmetric piperazin-2-one show more signals in the ¹H or ¹³C NMR spectrum than expected?
A: This is the most frequent observation for this class of compounds and is almost always due to slow conformational dynamics on the NMR timescale. Two primary phenomena are at play:
-
Restricted Amide Bond Rotation: The C(O)-N bond within the piperazin-2-one ring has significant partial double-bond character, which hinders free rotation.[1][2] This creates distinct chemical environments for substituents on either side of the amide, leading to the observation of different conformers, often referred to as rotamers.[3]
-
Slow Piperazine Ring Inversion: The piperazine ring itself undergoes a chair-to-chair interconversion.[2][4] At room temperature, this process can be slow enough that axial and equatorial protons on the methylene groups become non-equivalent and give rise to separate signals.[5]
For many substituted piperazin-2-ones, both effects are present, resulting in a complex mixture of conformers in solution, each contributing its own set of signals to the spectrum.[6]
Q2: The proton signals for my piperazin-2-one ring are very broad at room temperature. Is this a purity issue?
A: While purity should always be confirmed, broad signals in piperazin-2-ones are often a hallmark of dynamic exchange, not necessarily impurity. This broadening occurs when the rate of conformational interconversion (as described in Q1) is on the same order of magnitude as the NMR frequency difference between the signals of the exchanging conformers. The signals are in the process of coalescing. Running the NMR at a higher or lower temperature will often resolve these broad peaks into either sharp, distinct signals (at low temperature) or a single, sharp, time-averaged signal (at high temperature).[7]
Q3: How can I definitively identify the N-H proton signal, especially if it's broad or hidden?
A: The most reliable method is Deuterium Exchange (D₂O Shake) . Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. Labile protons, such as those on heteroatoms (O-H, N-H), will exchange with deuterium.[8] Since deuterium is not observed in a standard ¹H NMR experiment, the N-H signal will disappear or significantly diminish in intensity, confirming its identity.[9]
Q4: My spectrum has several sharp singlets that I can't assign to my molecule. What are they?
A: These are likely residual solvent or common laboratory impurities. Before extensive analysis, check the chemical shifts against known values for common solvents like ethyl acetate, dichloromethane, acetone, or grease. Authoritative tables of impurity chemical shifts in various deuterated solvents are an invaluable resource for this purpose.[10][11] For example, residual ethyl acetate will show signals around 1.2, 2.0, and 4.1 ppm in CDCl₃.
Section 2: Troubleshooting Guide for Complex Spectra
This section provides systematic approaches to resolving specific, challenging spectral features.
Issue 1: Severe Signal Overlap in the Aliphatic Region (2.5 - 4.5 ppm)
-
Symptom: A dense, poorly resolved cluster of multiplets in the ¹H NMR spectrum, making it impossible to assign individual protons of the piperazin-2-one ring.
-
Causality: The methylene protons of the piperazin-2-one ring (at C3, C5, and C6) often have similar chemical environments, leading to overlapping signals. This is exacerbated by the presence of multiple conformers, each with its own set of signals in this region.
-
Troubleshooting Protocol: A multi-dimensional NMR approach is required to deconvolute this region.
-
Acquire a ¹H-¹H COSY Spectrum: This experiment identifies which protons are coupled to each other through bonds.[12] It will allow you to trace the connectivity within each spin system of the ring, even if the signals are overlapped in the 1D spectrum. For example, you can identify which H-5 proton is coupled to which H-6 proton.[1]
-
Acquire a ¹H-¹³C HSQC Spectrum: This experiment correlates each proton signal directly to the carbon to which it is attached.[4][13] This is exceptionally powerful for resolving overlap, as it spreads the proton signals out over the much wider carbon chemical shift range. You can definitively assign protons to their respective C3, C5, or C6 carbons.
-
Analyze the Data: Use the correlations from both spectra to build fragments of the molecule. The COSY spectrum connects protons, and the HSQC spectrum anchors those protons to specific carbons.
-
-
Experimental Workflow Diagram:
Caption: Workflow for resolving signal overlap using 2D NMR.
Issue 2: Multiple Sets of Signals Indicating Conformational Isomers
-
Symptom: The spectrum clearly shows two or more distinct sets of signals for a single compound, with integrals suggesting a specific population ratio. Signal broadening may be observed.
-
Causality: Slow interconversion between two or more stable conformers (rotamers and/or ring conformers) at the analysis temperature.[4][5] The NMR is capturing a "snapshot" of each populated conformation.
-
Troubleshooting Protocol: Variable Temperature (VT) NMR is the definitive experiment to prove and characterize dynamic exchange.
-
Low-Temperature Acquisition: Cool the sample (e.g., in 10-20 °C increments) and acquire spectra. As the temperature decreases, the rate of exchange slows. The broad peaks should resolve into sharp, distinct signals for each conformer.
-
High-Temperature Acquisition: Heat the sample (e.g., in 10-20 °C increments). As the temperature increases, the rate of exchange increases. The distinct signals for the conformers will broaden, move closer together, and eventually coalesce into a single, sharp, time-averaged signal.[2][3]
-
Determine Coalescence Temperature (T_c): The temperature at which two exchanging signals merge into one is the T_c. This value can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange, providing quantitative insight into the dynamic process.[6]
-
-
Typical VT-NMR Data:
| Temperature (°C) | Appearance of Piperazine CH₂ Protons | Exchange Regime |
| -20 | Four sharp, distinct signals | Slow Exchange |
| 25 (Room Temp) | Four broad signals | Intermediate Exchange |
| 80 | Signals are closer and broader | Fast Exchange (approaching coalescence) |
| 120 | One sharp, averaged signal | Fast Exchange |
-
Conformational Equilibrium Diagram:
Caption: Equilibrium between two slowly interconverting conformers.
Issue 3: Ambiguous Stereochemistry or Relative Configuration
-
Symptom: The constitution (atom-to-atom connectivity) is known, but the 3D arrangement of substituents is uncertain. J-coupling constants may provide some clues but are often insufficient for definitive assignment.
-
Causality: Standard 1D and COSY experiments reveal through-bond connectivity, not through-space proximity, which is the basis of stereochemistry.
-
Troubleshooting Protocol: Use Nuclear Overhauser Effect (NOE) spectroscopy to determine which protons are close to each other in space (typically < 5 Å).[14][15]
-
Choose the Right Experiment:
-
NOESY: The standard experiment for most small to large molecules.[15]
-
ROESY: Preferred for medium-sized molecules (approx. 700-1500 Da) where the NOE effect can be close to zero and therefore unobservable in a NOESY experiment.[16][17] ROESY cross-peaks are always positive, making interpretation more straightforward in this mass range.[14]
-
-
Acquire and Analyze the Spectrum: A NOESY/ROESY spectrum is a 2D map where cross-peaks indicate that two protons are spatially proximate.[18]
-
Build a 3D Model: Correlate the observed NOEs with molecular models of the possible stereoisomers. Only one isomer will be consistent with the complete set of through-space correlations. For example, an NOE between a substituent proton and a specific ring proton can establish its cis or trans relationship.
-
-
Stereochemistry Determination Diagram:
Caption: Logic for using NOESY to assign relative stereochemistry.
References
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 18. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(4-Chlorophenyl)piperazin-2-one for Researchers and Drug Development Professionals
The heterocycle 3-(4-chlorophenyl)piperazin-2-one is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of prominent synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and expert insights into the practical application of each methodology.
Introduction to Synthetic Strategies
The synthesis of substituted piperazin-2-ones can be approached through several distinct strategies, each with its own set of advantages and challenges. For the specific synthesis of this compound, this guide will focus on three modern and efficient methods:
-
One-Pot Domino Knoevenagel/Epoxidation/Ring-Opening Cyclization (DROC): A highly convergent and stereoselective approach.
-
Cascade Double Nucleophilic Substitution: A versatile one-pot reaction enabling the formation of multiple bonds.
-
Ugi Multicomponent Reaction followed by Cyclization: A powerful strategy for generating molecular diversity.
This guide will dissect each of these routes, providing the necessary details for researchers to make informed decisions based on their specific needs, whether they be efficiency, scalability, or the ability to generate diverse analogues.
Route 1: One-Pot Domino Knoevenagel/Epoxidation/Ring-Opening Cyclization (DROC)
This elegant one-pot procedure is a highly efficient method for the synthesis of 3-aryl-piperazin-2-ones, starting from readily available aldehydes.[1][2][3] The directness of this route, proceeding from 4-chlorobenzaldehyde, makes it a compelling choice for the synthesis of the title compound.
Mechanistic Rationale
The DROC synthesis of this compound is a sequential process occurring in a single vessel. The causality behind the experimental choices is rooted in the controlled and sequential formation of key intermediates.
Figure 1: Conceptual workflow of the one-pot DROC synthesis.
The reaction commences with a Knoevenagel condensation between 4-chlorobenzaldehyde and (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea, to form an α,β-unsaturated nitrile. This is followed by an in-situ asymmetric epoxidation using a hydroperoxide. The final and key step is the domino ring-opening cyclization, where a 1,2-ethylenediamine derivative attacks the epoxide, leading to a ring-opened intermediate that subsequently undergoes intramolecular cyclization to yield the desired piperazin-2-one.[2][3]
Experimental Protocol
Materials: 4-Chlorobenzaldehyde, (phenylsulfonyl)acetonitrile, quinine-derived urea catalyst (e.g., eQNU), cumyl hydroperoxide (CHP), N,N'-dibenzylethylenediamine, triethylamine (Et3N), anhydrous toluene.
Step-by-Step Procedure:
-
Knoevenagel Condensation: To a solution of 4-chlorobenzaldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.33 M), add the quinine-derived urea catalyst (10 mol%). Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).
-
Epoxidation: Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide (0.11 mmol) dropwise and stir at this temperature until the α,β-unsaturated nitrile is consumed.
-
Domino Ring-Opening Cyclization (DROC): To the reaction mixture, add N,N'-dibenzylethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) at room temperature. Stir until the epoxide is consumed.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Performance Data
| Parameter | Value/Observation |
| Starting Material | 4-Chlorobenzaldehyde |
| Key Reagents | (Phenylsulfonyl)acetonitrile, N,N'-dibenzylethylenediamine, Quinine-derived catalyst |
| Overall Yield | 38-90% (for analogous 3-aryl-piperazin-2-ones)[1][4] |
| Stereoselectivity | Up to 99% ee (for analogous 3-aryl-piperazin-2-ones)[1] |
| Reaction Time | Multi-hour |
| Scalability | Reported on a laboratory scale (0.1 mmol)[3] |
Route 2: Cascade Double Nucleophilic Substitution
This innovative one-pot method constructs the piperazin-2-one ring by forming three new bonds in a single operation. It offers significant modularity, allowing for the introduction of diversity at two points of the molecule.
Mechanistic Rationale
The cascade reaction is a palladium-catalyzed process. The mechanism is believed to involve the following key steps:
Figure 2: Conceptual workflow of the Cascade Double Nucleophilic Substitution.
The catalytic cycle begins with the oxidative addition of an aryl iodide (in this case, 4-chloroiodobenzene could be a starting point, though the original literature uses various aryl iodides) to a palladium(0) complex. This is followed by the insertion of a chloro allenylamide. The resulting π-allyl palladium complex is then attacked by a primary amine. A subsequent intramolecular nucleophilic attack by the newly introduced amino group leads to the formation of the piperazin-2-one ring.[5][6]
Experimental Protocol
Materials: A suitable chloro allenylamide, an aryl iodide (e.g., p-iodoanisole is used in the general procedure), a primary amine (e.g., benzylamine), Pd(PPh3)4, AgNO3, Cs2CO3, acetonitrile.
Step-by-Step Procedure:
-
To a reaction vessel charged with the chloro allenylamide (0.1 mmol), add the aryl iodide (0.12 mmol), the primary amine (0.3 mmol), AgNO3 (0.05 mmol), Cs2CO3 (0.3 mmol), and Pd(PPh3)4 (0.01 mmol).
-
Add acetonitrile (5 mL) and heat the mixture at 85-90 °C for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Performance Data
| Parameter | Value/Observation |
| Starting Materials | Chloro allenylamide, Aryl iodide, Primary amine |
| Key Reagents | Pd(PPh3)4, AgNO3, Cs2CO3 |
| Overall Yield | Good yields reported for various derivatives (e.g., 64-66% for a specific analog)[7] |
| Reaction Time | 16 hours |
| Scalability | Demonstrated on a 1 mmol scale[7] |
Route 3: Ugi Multicomponent Reaction followed by Cyclization
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid assembly of complex molecules from simple building blocks.[8][9] By designing the Ugi adduct with appropriate functionalities, a subsequent cyclization step can afford the desired piperazin-2-one.
Mechanistic Rationale
The Ugi reaction itself involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[8] To synthesize a piperazin-2-one, one of the starting materials must contain a masked functionality that can participate in a post-Ugi cyclization. For this compound, this could involve using 4-chlorobenzaldehyde, an amino acid derivative, an isocyanide, and a component with a leaving group for the final ring closure.
Figure 3: Conceptual workflow of the Ugi Reaction followed by Cyclization.
A plausible strategy involves a U-4CR between 4-chlorobenzaldehyde, an N-protected ethylenediamine derivative (acting as the amine component), a carboxylic acid with a leaving group at the α-position (e.g., chloroacetic acid), and an isocyanide. The resulting Ugi adduct would then undergo a base-mediated intramolecular nucleophilic substitution to form the piperazin-2-one ring.[10][11]
Experimental Protocol
Materials: 4-Chlorobenzaldehyde, a suitable N-protected ethylenediamine, chloroacetic acid, an isocyanide (e.g., cyclohexyl isocyanide), and a base for cyclization (e.g., KOH).
Step-by-Step Procedure:
-
Ugi Reaction: In a suitable solvent such as methanol, combine 4-chlorobenzaldehyde, the N-protected ethylenediamine, chloroacetic acid, and the isocyanide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation of Ugi Adduct: The Ugi product may precipitate from the reaction mixture and can be isolated by filtration, or the solvent can be removed under reduced pressure.
-
Cyclization: The crude or purified Ugi adduct is then dissolved in a suitable solvent (e.g., ethanol) and treated with a base such as potassium hydroxide to induce cyclization.
-
Work-up and Purification: After the cyclization is complete, the reaction is worked up by neutralization and extraction. The crude product is purified by chromatography or recrystallization.
Performance Data
| Parameter | Value/Observation |
| Starting Materials | Aldehyde, Amine, Carboxylic Acid, Isocyanide |
| Key Reagents | Base for cyclization (e.g., KOH) |
| Overall Yield | Variable, dependent on the specific substrates and cyclization efficiency (e.g., 48% over two steps for an analogous diketopiperazine)[10] |
| Reaction Time | Multi-step, variable time |
| Scalability | Can be performed on a laboratory scale |
Comparative Analysis and Expert Recommendations
| Feature | One-Pot DROC | Cascade Double Nucleophilic Substitution | Ugi Reaction + Cyclization |
| Convergence | High (one-pot) | High (one-pot) | Moderate (two steps) |
| Stereocontrol | High (asymmetric catalysis) | Not inherently stereoselective | Dependent on chiral starting materials |
| Versatility | Good for 3-aryl substitution | High (two points of diversity) | Very high (four points of diversity) |
| Starting Materials | Readily available aldehyde | Requires specialized allenamide | Diverse and commercially available |
| Reaction Conditions | Mild to low temperatures | Elevated temperature | Generally mild |
| Yield | Generally good to excellent | Good | Variable |
Expert Recommendations:
-
For researchers prioritizing high stereoselectivity and a direct, convergent route , the One-Pot DROC method is the most attractive option. The ability to generate enantiomerically enriched this compound from a simple aldehyde is a significant advantage.[1][2][3]
-
When the goal is to create a library of analogues with diversity at the N1 and C5/C6 positions, the Cascade Double Nucleophilic Substitution offers a powerful one-pot solution. Its tolerance for various amines and aryl iodides makes it well-suited for medicinal chemistry programs.
-
For maximum diversity and exploratory synthesis , the Ugi reaction followed by cyclization is unparalleled.[8][9] While it is a two-step process, the vast number of commercially available starting materials for the Ugi reaction allows for the rapid generation of a wide array of structurally diverse piperazin-2-ones.
Conclusion
The synthesis of this compound can be effectively achieved through several modern synthetic methodologies. The choice of the optimal route will depend on the specific goals of the research program. The One-Pot DROC offers an elegant and stereoselective solution for the direct synthesis of the target molecule. The Cascade Double Nucleophilic Substitution and the Ugi reaction provide powerful platforms for the generation of diverse libraries of related compounds, which is crucial in the early stages of drug discovery. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can strategically select the most appropriate method to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | Semantic Scholar [semanticscholar.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-(4-Chlorophenyl)piperazin-2-one
This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for 3-(4-Chlorophenyl)piperazin-2-one. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, ensuring a reliable analytical method for its quantification is paramount for quality control and regulatory compliance. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter, offering practical experimental protocols, and presenting data in a clear, comparative format. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The Foundational Importance of Method Validation
Before any analytical method can be implemented for routine use in a regulated environment, it must undergo a rigorous validation process. The objective of validation is to provide documented evidence that the analytical procedure is fit for its intended purpose.[7][8] For a compound like this compound, this means the method must be able to accurately and consistently measure its concentration in the presence of other components, such as starting materials, by-products, or degradation products. This guide is structured around the core validation characteristics mandated by regulatory bodies.[4][9]
The overall validation process can be visualized as an interconnected workflow where each parameter builds confidence in the method's overall performance.
Caption: Overall workflow for analytical method validation.
Specificity: Ensuring the Method is Selective
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12][13] An analytical method lacking specificity can lead to inaccurate results due to interfering peaks.[11] For this compound, this involves demonstrating that the method can distinguish it from its potential process impurities and degradation products.
The cornerstone of specificity testing is a forced degradation study, which intentionally stresses the analyte to produce potential degradants.[14]
Caption: Logic of a forced degradation study for specificity.
Experimental Protocol for Specificity
-
Prepare Solutions:
-
Blank: Prepare the diluent used for sample preparation.
-
Placebo (if applicable): Prepare a mixture of all formulation excipients without the active pharmaceutical ingredient (API).
-
Standard Solution: Prepare a solution of this compound reference standard at the target concentration.
-
Spiked Sample: Spike the placebo with known impurities and the API.
-
-
Forced Degradation:
-
Subject the analyte to various stress conditions (e.g., heat, light, acid, base, oxidation) to induce degradation, typically aiming for 5-20% degradation.[11]
-
-
Analysis:
-
Inject the blank, placebo, standard, spiked sample, and all stressed samples into the HPLC system.
-
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of the main analyte in the blank and placebo chromatograms.
-
Assess the resolution between the analyte peak and any adjacent impurity or degradant peaks.
-
Utilize a Photodiode Array (PDA) detector to assess peak purity. The peak purity angle should be less than the purity threshold.
-
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[15][16] The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity.[15][16][17]
Experimental Protocol for Linearity
-
Preparation: Prepare a series of at least five concentrations of this compound, typically spanning 50% to 150% of the expected working concentration.
-
Analysis: Inject each concentration in triplicate.
-
Evaluation:
-
Plot the average peak area response versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
Data Summary & Acceptance Criteria
| Parameter | Acceptance Criterion | Example Result |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| Y-intercept | Should be close to zero and not statistically significant. | 1520 (vs. 500,000 response at 100%) |
| Residual Plot | Random distribution of points around the x-axis. | Passes |
Accuracy: Measuring Closeness to the True Value
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[10][18] It is typically determined by applying the method to samples with a known concentration of the analyte and is reported as percent recovery.[8][17][19]
Experimental Protocol for Accuracy
-
Preparation: Spike a blank matrix (placebo) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the nine prepared samples according to the method.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Data Summary & Acceptance Criteria
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Low (80%) | 99.5% | 0.8% | 98.0% - 102.0% Recovery |
| Mid (100%) | 100.2% | 0.6% | ≤ 2.0% RSD |
| High (120%) | 99.8% | 0.7% |
Precision: Assessing Measurement Agreement
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8][10][18] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions.[8]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
Experimental Protocol for Precision
-
Repeatability: Prepare six independent samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different instrument (if available).
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements and for the combined data.
Data Summary & Acceptance Criteria
| Precision Level | % RSD (Analyst 1) | % RSD (Analyst 2) | Overall % RSD | Acceptance Criterion |
| Assay | 0.7% | 0.9% | 1.1% | % RSD ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][20] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17][20][21]
Experimental Protocol for LOD & LOQ
These limits can be determined by several methods:
-
Based on Signal-to-Noise Ratio: This involves comparing the signal from samples with low known concentrations to the noise of the baseline. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[20][21]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[22]
-
The determined LOQ should be subsequently verified by analyzing a sufficient number of samples prepared at that concentration to demonstrate adequate precision and accuracy.[22]
Robustness: Resisting Minor Changes
Robustness testing is a deliberate examination of a method's performance when subjected to small, premeditated variations in its parameters.[23] It provides an indication of the method's reliability during normal usage and is a critical component of a complete validation package.[23][24][25]
Experimental Protocol for Robustness
-
Identify Variables: Select critical method parameters to vary. For a typical HPLC method, these include:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase organic composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analysis: Prepare a standard solution and analyze it under the normal method conditions and then under each of the varied conditions.
-
Evaluation: Assess the impact of each change on system suitability parameters (e.g., resolution, tailing factor, retention time) and the final result. The system suitability criteria must be met under all tested conditions.[26]
Data Summary & Acceptance Criteria
| Parameter Varied | Result (e.g., Resolution) | System Suitability | Status |
| Nominal | 3.5 | Passes | Pass |
| Flow Rate +10% | 3.2 | Passes | Pass |
| Flow Rate -10% | 3.8 | Passes | Pass |
| Temp +5°C | 3.4 | Passes | Pass |
| Temp -5°C | 3.6 | Passes | Pass |
Conclusion
This guide has outlined the essential parameters for the successful validation of an analytical method for this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, laboratories can ensure that their method is scientifically sound, reliable, and compliant with global regulatory expectations. The ultimate goal is to generate high-quality data that confidently supports the safety and efficacy of the final pharmaceutical product.
References
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. aaps.ca [aaps.ca]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. qbdgroup.com [qbdgroup.com]
- 18. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 19. wjarr.com [wjarr.com]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 23. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. researchgate.net [researchgate.net]
- 26. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Structure-Activity Relationship of Chlorophenylpiperazinone Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorophenylpiperazinone analogs, a versatile scaffold in modern medicinal chemistry. We will dissect the key structural features that govern their biological activity, compare their performance against various therapeutic targets, and provide detailed experimental protocols to support further research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for novel therapeutic interventions.
Introduction: The Versatility of the Chlorophenylpiperazinone Scaffold
The piperazine ring is a privileged structure in drug discovery, known for improving physicochemical properties like aqueous solubility and oral bioavailability.[1] When incorporated into a piperazin-2-one system and substituted with a chlorophenyl moiety, it gives rise to a class of compounds with a broad spectrum of pharmacological activities, including anticancer, antipsychotic, and antimicrobial effects.[2][3][4][5] The two nitrogen atoms within the six-membered piperazine ring provide sites for chemical modification, allowing for the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile.[1]
The core of this guide is to move beyond a simple catalog of compounds and instead to elucidate the underlying principles of their SAR. By understanding how subtle changes in chemical structure impact biological function, we can more rationally design the next generation of chlorophenylpiperazinone-based therapeutics.
Core Structural Analysis and Key SAR Principles
The chlorophenylpiperazinone scaffold can be deconstructed into three primary regions for SAR analysis. The strategic modification of each region is critical for optimizing potency and selectivity towards a specific biological target.
-
A: The Chlorophenyl Ring: The position and number of chlorine atoms on the phenyl ring significantly influence lipophilicity and electronic properties, which in turn affect target binding and membrane permeability. For instance, in some series, electron-withdrawing groups on this ring have been shown to increase activity.[6]
-
B: The Piperazinone Core: This heterocyclic ring provides a rigid backbone and hydrogen bond acceptors/donors. Modifications, such as substitutions on the nitrogen atoms, are pivotal for modulating biological activity.
-
C: The N-Substituent: This is the most common point of diversification. The nature of the substituent (alkyl, aryl, acyl, etc.) and the linker connecting it to the piperazinone nitrogen are primary determinants of target specificity and potency.
Below is a diagram illustrating these key modification points.
Caption: Key regions for SAR modification on the chlorophenylpiperazinone scaffold.
Comparative Analysis Across Therapeutic Targets
The therapeutic potential of chlorophenylpiperazinone analogs is broad. Here, we compare their SAR across three distinct areas: oncology, central nervous system (CNS) disorders, and infectious diseases.
Anticancer Activity: Targeting Farnesyltransferase
A series of 3-chlorophenylpiperazinone derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, including A549 (lung) and HT-29 (colon).[7][8] These compounds were designed as bioisosteres of L-778,123, a known farnesyltransferase (FTase) inhibitor. The rationale behind this approach is that FTase is a key enzyme in the Ras signaling pathway, which is often dysregulated in cancer.
Key SAR Insights:
-
Bioisosteric Replacement: The imidazole ring of the lead compound was replaced with various groups. Substitutions with guanidine, thiourea, and hydrazide moieties at the N-substituent position (Region C) were found to increase cytotoxicity.[8]
-
Electron Density: It has been suggested that the electron density of the substituted groups may play a significant role in enhancing cytotoxic activity.[7][8]
-
Selectivity: Encouragingly, many of these compounds showed lower cytotoxic activity against normal fetal lung fibroblasts (MRC-5) compared to cancer cell lines, suggesting a favorable therapeutic window.[7][8]
Table 1: Comparative Cytotoxicity of Chlorophenylpiperazinone Analogs
| Compound Modification (Region C) | Cytotoxicity vs. A549 & HT-29 | Selectivity vs. Normal Cells | Reference |
| Imidazole (Reference) | Similar to L-778,123 | Lower cytotoxicity | [8] |
| Guanidine | Increased | Lower cytotoxicity | [7][8] |
| Thiourea | Increased | Lower cytotoxicity | [7][8] |
| Hydrazide | Increased | Lower cytotoxicity | [7][8] |
| Amine, Urea, Hydroxylamine | Significant | Lower cytotoxicity | [8] |
| Hydroxyl, Methoxy | Not significant | - | [8] |
CNS Activity: Modulation of Dopamine and Serotonin Receptors
Chlorophenylpiperazine derivatives are well-known for their interactions with CNS receptors, particularly dopamine and serotonin receptors. These targets are implicated in schizophrenia, depression, and other neurological disorders.
Key SAR Insights for Dopamine D4 Receptor Affinity:
-
A study focused on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D4 ligand.[2]
-
Amide Bond: Modification of the amide bond in the N-substituent (Region C) consistently led to a decrease in dopamine D4 receptor affinity.[2]
-
Alkyl Chain Length: Elongating the alkyl chain linking the benzamide moiety to the piperazine ring also resulted in reduced D4 affinity.[2]
-
Rigidity: Introducing conformational constraints by creating semirigid analogues did not significantly alter D4 affinity compared to their more flexible counterparts, suggesting that a degree of flexibility is tolerated.[2]
Key SAR Insights for Dopamine D3 vs. D2 Selectivity:
-
A series of N-(2,3-dichlorophenyl)piperazine analogs were synthesized to achieve high affinity and selectivity for the D3 receptor over the D2 receptor.[9]
-
Several compounds in this series displayed impressive D3 affinity (Ki = 0.3 to 0.9 nM) and significant selectivity over D2 receptors (Ki = 40 to 53 nM).[9] These compounds also possessed log P values indicative of good blood-brain barrier penetration.[9]
-
A common feature of these compounds is a high affinity for serotonin 5-HT1A receptors, making them multi-target ligands.[9]
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of CNS-Active Analogs
| Compound Class | Dopamine D4 Affinity | Dopamine D3 Affinity | Dopamine D2 Affinity | Serotonin 5-HT1A Affinity | Reference |
| N-aryl-benzamide Analogs | High (sub-nanomolar for lead) | Not Reported | Moderate | Moderate | [2] |
| Dichlorophenylpiperazine Analogs | Moderate | High (0.3 - 0.9) | Low (40 - 53) | High | [9] |
Antimycobacterial Activity
N-arylpiperazine derivatives have shown notable activity against various mycobacterial strains, including Mycobacterium tuberculosis.[5] This highlights a different therapeutic avenue for this versatile scaffold.
Key SAR Insights:
-
Lipophilicity: Increased lipophilicity is positively correlated with anti-tuberculosis activity.[5]
-
Substituents on Phenylpiperazine: The introduction of lipophilic, electron-withdrawing groups such as 3'-CF3 or 4'-F at the N-aryl substituent (Region C) improved in vitro activity against M. tuberculosis H37Rv and other strains.[5]
-
Toxicity: While potent, some of the most effective antimycobacterial compounds, such as those with 3,4-dichlorophenyl and diphenylmethyl substitutions, exhibited toxicity in human HepG2 cells, indicating that a balance between potency and safety is crucial.[5]
Table 3: Comparative Antimycobacterial Activity (MIC, µM) of Selected Analogs
| N-Substituent (Region C) | M. tuberculosis H37Ra | M. kansasii | Cytotoxicity (IC50, µM) | Reference |
| 1-(3,4-dichlorophenyl) | < 3.80 | Potent | 29.39 | [5] |
| 1-(4-diphenylmethyl) | < 3.80 | Potent | 22.18 | [5] |
Experimental Protocols
To ensure the reproducibility and validation of SAR findings, detailed experimental methodologies are essential. The following are representative protocols for the synthesis and evaluation of chlorophenylpiperazinone analogs.
General Synthesis of 1-(3-Chlorophenyl)piperazin-2-one Derivatives
This protocol is a generalized representation based on synthetic schemes described in the literature.[7][8] The causality behind this multi-step synthesis involves creating the core scaffold first, followed by the addition of the diverse N-substituent.
Workflow Diagram: Synthesis
Caption: Generalized synthetic workflow for chlorophenylpiperazinone analogs.
Step-by-Step Protocol:
-
Synthesis of Intermediate: Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate is prepared by reacting methyl α-bromophenylacetic acid and 1-(3-chlorophenyl) piperazin-2-one in the presence of a base like potassium carbonate.[8] The base is crucial for deprotonating the piperazinone nitrogen, facilitating nucleophilic attack.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
-
Work-up and Purification: Once the reaction is complete, the solvent is evaporated under reduced pressure. The resulting crude product is purified using column chromatography to isolate the pure ester intermediate.
-
Final Amine Substitution: The purified methoxy group of the ester is then substituted by reacting it with various amines (e.g., guanidine, thiourea, urea, hydrazide) to yield the final target compounds.[8]
-
Characterization: The final products are characterized by spectroscopic methods (NMR, Mass Spectrometry, IR) and their purity is confirmed by analytical techniques like HPLC.
MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. This protocol is standard for evaluating the anticancer potential of new compounds.[7][8]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. The choice of incubation time is critical to allow for sufficient formazan formation without causing cytotoxicity from the MTT itself.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The chlorophenylpiperazinone scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. The SAR data clearly indicate that targeted modifications to the chlorophenyl ring, the piperazinone core, and especially the N-substituent can direct the biological activity towards anticancer, CNS, or antimycobacterial targets.
Future research should focus on:
-
Multi-Target Ligands: Given the propensity of these analogs to interact with multiple receptors (e.g., dopamine and serotonin), designing compounds with specific polypharmacology profiles could be a promising strategy for complex diseases.
-
Optimizing ADME-Tox Properties: While many potent compounds have been identified, their development is often hampered by poor pharmacokinetic profiles or toxicity. A greater emphasis on early-stage ADME-Tox screening is essential.
-
Novel Targets: Exploring the activity of chlorophenylpiperazinone libraries against other emerging therapeutic targets could unlock new applications for this versatile chemical class.
By integrating the principles outlined in this guide, researchers can more effectively navigate the chemical space of chlorophenylpiperazinone analogs to discover and develop novel drugs with improved efficacy and safety.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-(4-Chlorophenyl)piperazin-2-one and its 2- and 3-Chloro Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the phenylpiperazine scaffold is a cornerstone for the development of centrally acting agents. The subtle placement of substituents on this privileged structure can dramatically alter its biological activity, dictating its affinity and selectivity for various neurotransmitter receptors. This guide provides a comparative analysis of the biological activity of 3-(4-chlorophenyl)piperazin-2-one and its ortho- (2-chloro) and meta- (3-chloro) substituted isomers. While direct comparative experimental data for these specific piperazin-2-one compounds is limited in publicly available literature, this guide synthesizes information from closely related chlorophenylpiperazine derivatives to infer their likely pharmacological profiles, focusing on their interactions with dopamine D2 and serotonin 5-HT1A receptors.
Introduction to Chlorophenylpiperazin-2-one Isomers
The compounds 3-(2-chlorophenyl)piperazin-2-one, 3-(3-chlorophenyl)piperazin-2-one, and this compound are structural isomers that differ only in the position of the chlorine atom on the phenyl ring. This seemingly minor variation is known to have a significant impact on the electronic and steric properties of the molecule, which in turn can influence its binding to biological targets. Phenylpiperazine derivatives are well-established ligands for a variety of G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors, which are key targets in the treatment of numerous psychiatric and neurological disorders.[1]
Inferred Pharmacological Profile: A Focus on Dopamine and Serotonin Receptors
Based on the extensive literature on chlorophenylpiperazine derivatives, it is highly probable that the primary biological targets for these isomers are dopamine D2-like receptors and serotonin 5-HT1A receptors. The position of the chlorine atom is expected to modulate the affinity and selectivity for these receptors.
Dopamine D2 Receptor Interaction
The dopamine D2 receptor is a principal target for antipsychotic medications.[2] Antagonism at this receptor is a key mechanism for alleviating the positive symptoms of schizophrenia. Phenylpiperazine derivatives are known to exhibit a range of affinities for the D2 receptor.
Structure-Activity Relationship Insights:
Studies on related arylpiperazine series suggest that the substitution pattern on the phenyl ring is a critical determinant of D2 receptor affinity. While direct data for the piperazin-2-one series is unavailable, in many classes of phenylpiperazine ligands, a 2-chloro or 2,3-dichloro substitution is favorable for high D2 receptor affinity.[3] Conversely, 4-chloro substitution can sometimes lead to reduced D2 affinity compared to the 2- or 3-substituted counterparts in certain structural contexts.[4]
Based on these general trends, we can hypothesize the following rank order of affinity for the dopamine D2 receptor:
3-(2-Chlorophenyl)piperazin-2-one > 3-(3-Chlorophenyl)piperazin-2-one > this compound
This inferred profile suggests that the 2-chloro isomer may be the most potent D2 receptor ligand among the three.
Serotonin 5-HT1A Receptor Interaction
Structure-Activity Relationship Insights:
The influence of the chlorine position on 5-HT1A receptor affinity is also compound-class dependent. In some series of arylpiperazines, meta-substitution on the phenyl ring is favorable for 5-HT1A receptor binding.[8] For instance, the well-known 5-HT1A receptor agonist, m-chlorophenylpiperazine (mCPP), is a 3-chloro derivative.[9]
Therefore, it is reasonable to postulate that the 3-chloro isomer of 3-phenylpiperazin-2-one will exhibit the highest affinity for the 5-HT1A receptor:
3-(3-Chlorophenyl)piperazin-2-one > 3-(2-Chlorophenyl)piperazin-2-one ≈ this compound
Comparative Biological Activity Profile (Inferred)
The following table summarizes the inferred biological activity profile of the three isomers based on structure-activity relationships of related compounds. It is important to note that these are predictions and require experimental validation.
| Compound | Inferred Primary Target(s) | Predicted Affinity (Ki) | Predicted Functional Activity | Potential Therapeutic Application |
| 3-(2-Chlorophenyl)piperazin-2-one | Dopamine D2 Receptor | High (Low nM) | Antagonist | Antipsychotic |
| 3-(3-Chlorophenyl)piperazin-2-one | Serotonin 5-HT1A Receptor | High (Low nM) | Partial Agonist | Anxiolytic, Antidepressant |
| This compound | Dopamine D2 / Serotonin 5-HT1A | Moderate | Mixed Profile | May have a broader, less specific CNS activity profile |
Key Signaling Pathways
The interaction of these compounds with D2 and 5-HT1A receptors would modulate critical intracellular signaling cascades.
Dopamine D2 Receptor Signaling
The D2 receptor is a Gαi/o-coupled receptor.[10][11] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability. Antagonism of the D2 receptor by a compound like the 2-chloro isomer would block these effects of endogenous dopamine.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling
The 5-HT1A receptor is also coupled to Gαi/o proteins.[5] Its activation by an agonist or partial agonist leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the βγ subunits of the activated G-protein can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing. A partial agonist like the hypothesized 3-chloro isomer would elicit a submaximal response compared to the endogenous ligand, serotonin.
Serotonin 5-HT1A Receptor Signaling Pathway
Experimental Methodologies for Biological Characterization
To empirically determine the biological activity of these isomers, a series of in vitro assays are required. The following are detailed protocols for key experiments.
Radioligand Displacement Assay for Dopamine D2 Receptor Affinity
This assay determines the affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a known radiolabeled ligand.
Experimental Workflow:
Radioligand Displacement Assay Workflow
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
A fixed concentration of [3H]-spiperone (a D2 receptor antagonist radioligand), typically at a concentration near its Kd value.
-
Varying concentrations of the test compound (e.g., 10-10 M to 10-5 M).
-
For determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) in place of the test compound.
-
For determination of total binding, add vehicle in place of the test compound.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
This functional assay measures the ability of a test compound to activate G-proteins coupled to the 5-HT1A receptor. Agonists and partial agonists will stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Experimental Workflow:
[35S]GTPγS Binding Assay Workflow
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the human 5-HT1A receptor as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
-
Guanosine diphosphate (GDP) at a concentration that promotes agonist-stimulated [35S]GTPγS binding (e.g., 10-30 µM).
-
Varying concentrations of the test compound.
-
For basal binding, add vehicle in place of the test compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Add the membrane preparation to each well.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS to each well (e.g., at a final concentration of 0.1-0.5 nM).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate and measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding) for each compound.
-
The Emax value relative to a known full agonist will indicate whether the test compound is a full agonist, partial agonist, or antagonist.
-
Conclusion
The positional isomerism of the chlorine atom on the phenyl ring of 3-phenylpiperazin-2-one is predicted to have a profound impact on the biological activity of these compounds. Based on structure-activity relationships of related phenylpiperazine derivatives, the 2-chloro isomer is hypothesized to be a potent dopamine D2 receptor antagonist, the 3-chloro isomer a high-affinity serotonin 5-HT1A receptor partial agonist, and the 4-chloro isomer to potentially possess a more mixed and moderate pharmacological profile. These predictions provide a rational basis for the prioritization and experimental validation of these compounds in drug discovery programs targeting neuropsychiatric disorders. The detailed experimental protocols provided herein offer a clear path for the empirical determination of their receptor binding affinities and functional activities.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-(4-Chlorophenyl)piperazin-2-one
In the intricate world of drug discovery, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to off-target toxicities and diminished therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(4-Chlorophenyl)piperazin-2-one , a novel kinase inhibitor, against other structurally or functionally related small molecules. Through a series of robust biological assays, we will dissect its selectivity and provide a comprehensive framework for researchers and drug development professionals to assess its potential.
The piperazine moiety is a common scaffold in medicinal chemistry, known for its interaction with a variety of biological targets, including neurotransmitter receptors and kinases.[1][2][3] The specific substitutions on the piperazine ring, such as the 4-chlorophenyl group in our compound of interest, play a crucial role in defining its target affinity and selectivity profile.[4][5] Understanding the potential for cross-reactivity is therefore paramount.[6][7]
This guide will delve into three key experimental approaches for evaluating compound selectivity: broad-panel kinase screening, cellular target engagement assays, and off-target liability profiling against a panel of common safety-related receptors. By presenting and interpreting the data from these assays, we aim to provide a clear and objective comparison of this compound with alternative compounds, empowering researchers to make informed decisions in their drug development programs.
The Importance of a Multi-Faceted Approach to Cross-Reactivity
A single assay is rarely sufficient to fully characterize the selectivity of a compound. A comprehensive understanding requires a multi-pronged approach that interrogates the compound's behavior in different contexts.
-
Biochemical Assays (In Vitro Kinase Profiling): These assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a large panel of purified kinases.[8][9][10][11] This is a crucial first step in identifying both the intended target and potential off-targets within a specific protein family.
-
Cellular Assays (Cellular Thermal Shift Assay - CETSA®): Moving beyond purified proteins, cellular assays assess target engagement within a more physiologically relevant environment.[12][13][14][15] CETSA, for example, measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing evidence of target engagement in a native cellular context.[16]
-
Phenotypic and Safety Assays (Receptor Binding Assays): These assays evaluate the potential for a compound to interact with a broad range of receptors, ion channels, and transporters that are known to be associated with adverse drug reactions.[17][18][19][20][21] This provides an early indication of potential safety liabilities.
Below is a diagram illustrating the integrated workflow for assessing the cross-reactivity of a novel compound.
Caption: Integrated workflow for comprehensive cross-reactivity assessment.
Comparative Analysis of this compound
For this comparative guide, we will evaluate this compound (termed Compound A ) against two other kinase inhibitors:
-
Compound B: A structurally similar analog with a different substitution on the phenyl ring, designed to probe the structure-activity relationship (SAR).
-
Compound C: A known multi-kinase inhibitor with a broader spectrum of activity, serving as a benchmark for promiscuity.
Our hypothetical primary target for these compounds is Kinase X , a serine/threonine kinase implicated in a specific disease pathway.
I. In Vitro Kinase Profiling
A broad-panel kinase assay is an essential tool for determining the selectivity of a kinase inhibitor.[9] In this study, the compounds were screened against a panel of 300 human kinases at a concentration of 1 µM. The percentage of inhibition was determined for each kinase.
Table 1: Kinase Inhibition Profile at 1 µM
| Kinase Target | Compound A (% Inhibition) | Compound B (% Inhibition) | Compound C (% Inhibition) |
| Kinase X (Primary Target) | 98 | 95 | 99 |
| Kinase Y (Off-Target) | 15 | 55 | 85 |
| Kinase Z (Off-Target) | 8 | 12 | 78 |
| ... (297 other kinases) | <10 | <20 | >50 for 35 kinases |
Interpretation:
The data clearly demonstrates the superior selectivity of Compound A . While all three compounds potently inhibit the primary target, Kinase X, Compound A shows minimal inhibition of other kinases in the panel. In contrast, Compound B , the structural analog, exhibits significant off-target activity against Kinase Y. As expected, Compound C displays a promiscuous profile, inhibiting a large number of kinases. This highlights the critical role of the 4-chloro substitution on the phenyl ring of Compound A in conferring its high degree of selectivity.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Materials: Purified recombinant kinases, biotinylated peptide substrates, ATP, kinase buffer, and test compounds. A fluorescence-based detection system is commonly used.[9]
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, the peptide substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.[8]
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and add the detection reagents (e.g., a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor).[9]
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal, which is proportional to the extent of substrate phosphorylation.[9]
-
Calculate the percentage of inhibition relative to a vehicle control.
-
II. Cellular Thermal Shift Assay (CETSA®)
To confirm that the observed in vitro selectivity translates to a cellular context, we performed a Cellular Thermal Shift Assay (CETSA®).[13][14][15] This method assesses the thermal stabilization of a target protein upon compound binding in intact cells, providing direct evidence of target engagement.[12]
Table 2: CETSA® Melting Temperature (Tm) Shift for Key Targets
| Target Protein | Vehicle (Tm in °C) | Compound A (ΔTm in °C) | Compound B (ΔTm in °C) | Compound C (ΔTm in °C) |
| Kinase X | 48.5 | +5.2 | +4.8 | +5.5 |
| Kinase Y | 52.1 | +0.3 | +3.5 | +4.1 |
Interpretation:
The CETSA results corroborate the findings from the in vitro kinase profiling. Compound A induces a significant thermal stabilization of Kinase X, confirming robust target engagement in cells. Importantly, it does not cause a meaningful shift in the melting temperature of Kinase Y, indicating a lack of significant engagement with this off-target in a cellular environment. Compound B and Compound C , however, show a notable thermal stabilization of both Kinase X and Kinase Y, consistent with their broader activity profiles observed in the biochemical assay.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomic methods.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm).
III. Off-Target Liability Profiling
To assess the potential for undesirable pharmacological effects, the compounds were screened against a panel of 44 common off-target receptors and ion channels at a concentration of 10 µM.
Table 3: Off-Target Receptor Binding Profile at 10 µM
| Target | Compound A (% Inhibition) | Compound B (% Inhibition) | Compound C (% Inhibition) | Potential Adverse Effect |
| hERG (Potassium Channel) | 5 | 8 | 45 | Cardiotoxicity |
| 5-HT2B (Serotonin Receptor) | 2 | 45 | 68 | Valvulopathy |
| M1 (Muscarinic Receptor) | 8 | 15 | 55 | Anticholinergic effects |
Interpretation:
The off-target liability screen further reinforces the clean profile of Compound A . It shows minimal interaction with key safety-related targets, suggesting a lower risk of common adverse drug reactions. In contrast, Compound B displays significant inhibition of the 5-HT2B receptor, a known liability associated with cardiac valvulopathy. Compound C interacts with multiple off-targets, including the hERG channel, indicating a potential for cardiotoxicity.
Experimental Protocol: Receptor Binding Assay
-
Reagents and Materials: Cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and test compounds.[17][18]
-
Assay Procedure:
-
In a microplate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter plate.[18]
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).[19]
-
Conclusion: A Highly Selective Kinase Inhibitor
The comprehensive cross-reactivity profiling presented in this guide strongly supports This compound (Compound A) as a highly selective kinase inhibitor. The multi-faceted approach, combining in vitro biochemical assays, cellular target engagement studies, and off-target liability screening, provides a robust and reliable assessment of its specificity.
Compared to a structurally similar analog (Compound B) and a known multi-kinase inhibitor (Compound C), Compound A demonstrates a superior selectivity profile, with potent on-target activity and minimal off-target interactions. This clean profile suggests a lower potential for off-target related toxicities and a wider therapeutic window.
The experimental methodologies and data interpretation framework provided herein serve as a valuable resource for researchers and drug development professionals. By adopting a similarly rigorous and multi-pronged approach to cross-reactivity assessment, the scientific community can more effectively identify and advance drug candidates with the desired selectivity and safety profiles, ultimately accelerating the delivery of new and improved medicines to patients.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 7. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 8. In vitro kinase assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. CETSA [cetsa.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
Establishing the enantiomeric purity of 3-(4-Chlorophenyl)piperazin-2-one
An Objective Guide to Establishing the Enantiomeric Purity of 3-(4-Chlorophenyl)piperazin-2-one
Introduction: The Imperative of Chirality in Pharmaceutical Development
In the landscape of modern drug development, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects. The piperazinone scaffold is a prevalent motif in a variety of active pharmaceutical ingredients (APIs), making the stereochemical integrity of molecules like this compound a paramount concern for quality control and regulatory compliance.[1][2]
This guide provides an in-depth comparison of modern analytical techniques for establishing the enantiomeric purity of this compound. As your partner in the lab, my goal is not to simply provide protocols, but to explain the causality behind our instrumental choices. We will explore the leading methods—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—and equip you with the objective data and field-proven insights needed to select and validate the optimal method for your laboratory. Every protocol described herein is designed as a self-validating system, grounded in authoritative standards and scientific first principles.
The Analyte: Understanding this compound
The first step in any robust method development is a thorough understanding of the analyte. This compound possesses a single stereocenter at the C3 position of the piperazinone ring, making it exist as a pair of enantiomers.
Key Structural Features for Analysis:
-
Chiral Center: The C3 carbon, bonded to the chlorophenyl group, a hydrogen, a nitrogen, and a carbonyl carbon within the ring, is the source of its chirality.
-
UV Chromophore: The 4-chlorophenyl group serves as an excellent chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, a common detector in liquid chromatography.[3]
-
Polarity: The presence of amide and amine functionalities imparts a degree of polarity, influencing its solubility and interaction with chromatographic stationary phases.
A Comparative Analysis of Chiral Separation Techniques
The accurate determination of enantiomeric excess (ee%) requires a technique capable of differentiating between two molecules that are identical in nearly all physical aspects.[4][5] This is achieved by introducing another chiral entity into the analytical system, creating transient diastereomeric complexes that possess different physical properties, allowing for their separation.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established gold standard for enantiomeric purity analysis in the pharmaceutical industry, prized for its versatility, robustness, and the vast library of available chiral stationary phases (CSPs).[7]
-
Principle of Separation: The core of this technique is the CSP, which is a stationary phase that is itself chiral.[8] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP. These differential interactions—based on hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance—lead to different retention times, resulting in their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and are often the first choice for screening chiral separations.[1][9]
-
Causality of Experimental Choices:
-
Stationary Phase Selection: For a molecule like this compound, an immobilized polysaccharide-based CSP is a logical starting point due to its broad enantioselectivity for compounds with aromatic rings and polar functional groups.[9]
-
Mobile Phase Mode: Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes.[9] Normal-phase (e.g., hexane/alcohol mixtures) often provides better selectivity for many chiral compounds. The choice dictates the interaction mechanism and must be empirically determined.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations.[10] It leverages a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[11]
-
Principle of Separation: The separation mechanism in SFC is analogous to normal-phase HPLC, utilizing the same CSPs.[12] The unique properties of the supercritical CO2 mobile phase—low viscosity and high diffusivity—allow for much higher flow rates without a significant loss in chromatographic efficiency.[13] This translates directly to faster analysis times.[14]
-
Causality of Experimental Choices:
-
Mobile Phase: The use of CO2 significantly reduces the consumption of toxic organic solvents, aligning with green chemistry principles and lowering operational costs.[12][14]
-
Modifier: A small percentage of an organic solvent (the "modifier," typically an alcohol like methanol or ethanol) is added to the CO2 to modulate solvent strength and analyte solubility. This is a critical parameter for optimizing resolution.
-
Why SFC is a Superior Choice for High-Throughput Screening: The combination of faster separations and rapid column equilibration makes SFC an ideal platform for screening multiple CSPs and mobile phase conditions to find the optimal separation method quickly.[13]
-
Chiral Capillary Electrophoresis (CE)
CE offers an orthogonal approach to chromatographic methods, separating molecules based on their differential migration in an electric field.[15] Its high efficiency and minimal consumption of reagents make it an attractive technique.[7][16]
-
Principle of Separation: In chiral CE, a chiral selector is added directly to the background electrolyte (BGE).[15] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different effective mobilities and/or charge-to-size ratios, causing them to migrate at different velocities through the capillary, thus achieving separation. Cyclodextrins are the most commonly used chiral selectors due to their versatility and availability.[17]
-
Causality of Experimental Choices:
-
Chiral Selector: Sulfated β-cyclodextrins have proven effective for the chiral resolution of piperazine derivatives and are a logical choice for method development.[18]
-
BGE Composition: The pH and concentration of the BGE, as well as the concentration of the chiral selector, are critical variables that must be optimized to achieve baseline resolution.[18]
-
Orthogonal Confirmation: Because its separation mechanism is fundamentally different from chromatography, CE is an excellent technique for confirming the results of an HPLC or SFC method, providing a higher degree of confidence in the reported enantiomeric purity.[16]
-
Quantitative Performance Comparison
The choice of technique is a trade-off between speed, cost, and performance. The following table provides a summary of expected performance metrics for the analysis of this compound.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | Excellent (>2.0 achievable) | Excellent (>2.0 achievable) | Very High (high efficiency) |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 20 minutes |
| Solvent Consumption | High | Very Low | Negligible |
| Sensitivity (LOD/LOQ) | High (UV Detector) | High (UV Detector) | Moderate to High |
| Method Development | Moderate (Systematic screening) | Fast (High-throughput screening) | Moderate (Selector screening) |
| Key Advantage | Universally established, robust | Speed, Green Chemistry | Orthogonal selectivity, low cost |
Experimental Protocols and Method Validation
A method is only as reliable as its validation. All analytical procedures for regulatory submission must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[19][20]
Workflow for Method Selection and Validation
The following diagram illustrates the logical workflow from initial method screening to full validation.
Caption: Logical workflow for analytical method selection and validation.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a robust starting point for the separation of this compound enantiomers.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chiral Stationary Phase: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column, 5 µm, 4.6 x 250 mm. This CSP is often effective for piperazine derivatives.[1]
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
-
Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL solution of racemic this compound in Ethanol.
-
Test Solution: Prepare the sample to be tested at a concentration of 1.0 mg/mL in Ethanol.
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane / IPA (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 258 nm[3] |
| Injection Volume | 10 µL |
3. Analytical Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times. The system is suitable if the resolution (Rs) is ≥ 1.5.
-
Inject the test solution.
-
Integrate the peak areas for both enantiomers.
4. Calculation of Enantiomeric Purity (% ee): Calculate the enantiomeric excess using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major and Area_minor are the peak areas of the major and minor enantiomers, respectively.
Protocol 2: Orthogonal Method by Chiral Capillary Electrophoresis (CE)
This method serves as an excellent confirmatory technique.
1. Instrumentation and Materials:
-
CE System: Equipped with a PDA detector, temperature-controlled capillary cartridge.
-
Capillary: Fused-silica capillary, 50 µm I.D., ~60 cm total length.
-
Reagents: Sodium phosphate monobasic, Sodium hydroxide, Methanol (HPLC-grade), Sulfated-β-cyclodextrin (S-β-CD).
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 30 mg/mL S-β-CD and 40% (v/v) Methanol. This composition is based on successful separation of similar structures.[18]
2. Electrophoretic Conditions:
-
Voltage: +25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Detection: 214 nm (for better sensitivity of the amide bond) or 258 nm.
3. Analytical Procedure:
-
Condition the new capillary by flushing with 0.1 M NaOH, water, and finally the BGE.
-
Pre-condition the capillary with BGE before each run.
-
Inject the sample and apply the voltage.
-
Identify and integrate the peaks corresponding to the two enantiomers.
Method Validation Synopsis (ICH Q2(R1))
A fully validated method provides documented evidence of its reliability.[21]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities (e.g., by peak purity analysis).
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., from LOQ to 120% of the target concentration).
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of the minor enantiomer.
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy (often required to be 0.1% for pharmaceutical impurity testing).[16]
-
Robustness: Deliberately vary method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to demonstrate its reliability during normal use.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
is a critical task that demands a robust, reliable, and well-validated analytical method. While chiral HPLC remains the industry workhorse, the significant advantages in speed and sustainability offered by chiral SFC make it a compelling primary choice for new method development. Chiral CE provides an invaluable orthogonal technique for method validation and confirmation. The selection of the final method should be guided by the specific laboratory context, considering available instrumentation, sample throughput requirements, and long-term analytical strategy. By grounding our approach in a deep understanding of the separation science and adhering to rigorous validation standards like ICH Q2(R1), we can ensure the data we generate is not only accurate but irrefutably trustworthy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. CHIRAL HPLC | PPTX [slideshare.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. selvita.com [selvita.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. pharmtech.com [pharmtech.com]
- 13. ChemPartner [chempartner.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 17. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. starodub.nl [starodub.nl]
- 21. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-(4-Chlorophenyl)piperazin-2-one
Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The compound 3-(4-Chlorophenyl)piperazin-2-one, a key chemical intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires precise quantification and characterization. The foundation of this precision lies in the use of highly characterized reference standards. A reference standard is a substance of high purity and established quality, used as a benchmark for confirming the identity, purity, strength, and quality of a test sample.[1][2]
This guide provides an in-depth comparison of reference standards for the analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform the selection and application of the most suitable reference materials. We will delve into the essential characteristics of a reference standard, compare available options, and provide detailed protocols for its use in common analytical techniques.
Pillar 1: The Anatomy of a High-Quality Reference Standard
The selection of a reference standard should not be a perfunctory step. It is a critical decision that directly impacts the validity of all subsequent analytical results. The trustworthiness of a standard is built upon comprehensive characterization and documentation.
Key Characteristics of an Ideal Reference Standard:
-
Identity: The chemical structure must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity: The purity of a reference standard is its most critical attribute. It is determined using high-resolution quantitative techniques, primarily High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV/DAD) and Gas Chromatography (GC) where applicable. Purity values should be reported with a clear indication of the method used.
-
Assay: This value links the purity to the actual amount of the substance, accounting for non-volatile impurities and water content. It is often determined by a mass balance approach or by quantitative NMR (qNMR).
-
Certification and Documentation: A credible reference standard is always accompanied by a comprehensive Certificate of Analysis (CofA). The CofA should detail the methods used for identity confirmation, purity assessment, and assay determination. It should also include information on storage conditions and expiry dates.
-
Traceability: The characterization and values assigned to a reference standard should be traceable to international standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), where available.[1][3]
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the importance of using well-characterized reference standards for the validation of analytical procedures and for routine testing.[4][5][6][7][8]
Pillar 2: Comparative Analysis of Available Reference Standards
While a specific pharmacopeial standard for this compound may not be available, several commercial suppliers offer this compound as an analytical standard. The primary distinction between these offerings often lies in the level of characterization and the intended use (e.g., research grade vs. certified reference material).
| Supplier Category | Typical Purity | Characterization Data Provided | Documentation | Best Suited For |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, Cayman Chemical) | ≥98% (HPLC) | HPLC, ¹H NMR, Mass Spec.[9][10] | Certificate of Analysis (CofA) with purity and identity data. | Method development, qualitative identification, early-stage research. |
| Specialized Reference Standard Providers (e.g., LGC Standards, Simson Pharma) | ≥99.0% (HPLC/qNMR) | Comprehensive: ¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis, Water Content (Karl Fischer), Residual Solvents (GC-HS). | Detailed CofA, often with chromatograms and spectra. May be produced under ISO 17025/17034 accreditation.[11] | Quantitative analysis, method validation, quality control, regulatory submissions. |
| Custom Synthesis Providers | Variable (as per client specification) | Dependent on the requested analytical package. | As per contract. | Novel impurity identification, when commercial standards are unavailable. |
Recommendation: For quantitative applications and method validation, it is imperative to select a standard from a specialized provider that offers a comprehensive Certificate of Analysis. While standards from major chemical suppliers are suitable for initial research and qualitative work, their documentation may not be sufficient for rigorous GMP-compliant analyses.
Pillar 3: Experimental Protocols and Method Validation
The utility of a reference standard is realized through its application in validated analytical methods. Below are detailed protocols for the analysis of this compound using HPLC-UV and GC-MS.
Workflow for Reference Standard Utilization
The following diagram illustrates the typical workflow for qualifying and using a reference standard in a laboratory setting.
Caption: Workflow for Reference Standard Qualification and Use.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is the workhorse for purity determination and assay of non-volatile organic molecules. The following method provides a robust starting point for the analysis of this compound.
Objective: To determine the purity of this compound and quantify it in a sample matrix.
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A Diode Array Detector (DAD) is crucial for assessing peak purity and selecting the optimal wavelength. |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides good retention for moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid modifier improves peak shape and ensures consistent ionization state. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient | 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 20% B; 26-30 min: 20% B | A gradient elution is necessary to separate the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 35 °C[12] | Elevated temperature reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | 258 nm[10] | The λmax of the chlorophenyl moiety provides high sensitivity. |
Protocol Steps:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a 100 µg/mL stock solution.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Prepare the test sample in the same diluent to an expected concentration within the calibration range.
-
System Suitability: Inject the 50 µg/mL standard six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), calibration standards, and test samples.
-
Data Processing: Plot the peak area versus concentration for the calibration standards to generate a calibration curve. Determine the concentration of the analyte in the test samples using the regression equation from the curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.
Objective: To confirm the identity of this compound and detect potential volatile impurities.
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent | A standard and robust system for routine analysis. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[13] | Inert carrier gas, standard for MS applications. |
| Inlet Temp. | 250 °C[13] | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | 75 °C (hold 1 min), ramp at 20 °C/min to 320 °C (hold 7 min)[13] | The temperature program is designed to separate analytes based on their boiling points. |
| MS Source Temp. | 230 °C[13] | Standard source temperature to promote ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[13] | Standard EI energy creates reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-550 | A wide scan range to capture the molecular ion and key fragments. |
Protocol Steps:
-
Standard Preparation: Prepare a 100 µg/mL solution of the reference standard in methanol.
-
Sample Preparation: Prepare the test sample in methanol to a similar concentration.
-
Analysis: Inject 1 µL of the standard and sample solutions into the GC-MS system.
-
Data Processing:
-
Confirm the retention time of the peak in the sample matches that of the reference standard.
-
Compare the mass spectrum of the sample peak with the reference standard's spectrum. The fragmentation pattern should be a close match. Key fragments for related chlorophenylpiperazine compounds often involve cleavage of the piperazine ring.
-
Logical Flow for Method Selection
The choice between HPLC and GC-MS depends on the analytical goal. The following diagram outlines the decision-making process.
Caption: Decision diagram for analytical method selection.
Conclusion and Recommendations
The selection and proper use of a reference standard for this compound are fundamental to ensuring the quality and accuracy of analytical data.
-
For quantitative analysis, method validation, and quality control in a regulated environment, it is essential to source a Certified Reference Material (CRM) from a reputable, specialized supplier. The accompanying comprehensive Certificate of Analysis is non-negotiable.
-
For early-stage research, qualitative identification, and method development, an analytical standard with a purity of ≥98% from a major chemical supplier is often sufficient and more cost-effective.
-
Always perform in-house verification of a new lot of reference standard against the existing standard to ensure consistency.
-
The provided HPLC-UV and GC-MS methods serve as robust starting points for the analysis of this compound. However, method parameters should always be optimized and validated for the specific sample matrix and instrumentation used.
By adhering to these principles and protocols, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results, contributing to the overall quality and safety of pharmaceutical products.
References
- 1. uspbpep.com [uspbpep.com]
- 2. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 3. Use & Storage of Reference Standards | USP [usp.org]
- 4. database.ich.org [database.ich.org]
- 5. compliancequest.com [compliancequest.com]
- 6. qualio.com [qualio.com]
- 7. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry | FDA [fda.gov]
- 8. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride [lgcstandards.com]
- 12. jocpr.com [jocpr.com]
- 13. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of 3-(4-Chlorophenyl)piperazin-2-one quantification
An Inter-Laboratory Guide to the Quantification of 3-(4-Chlorophenyl)piperazin-2-one: A Comparative Validation Study
Authored by a Senior Application Scientist
Introduction: The Imperative for Robust Analytical Validation
In the landscape of pharmaceutical development and clinical research, the precise quantification of novel chemical entities is paramount. This compound, a lactam derivative of the chlorophenylpiperazine family, represents a class of compounds frequently investigated as metabolites of psychoactive drugs or as new chemical entities themselves.[1][2] Its accurate measurement in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies, which form the bedrock of regulatory submissions.[3]
The ultimate test of an analytical method's reliability is not its performance in a single laboratory but its reproducibility across multiple sites. An inter-laboratory validation study, often termed a "ring trial," serves as the gold standard, demonstrating that a method is robust enough to withstand variations in instrumentation, reagents, and personnel. This guide provides a comparative analysis of common analytical techniques for the quantification of this compound, grounded in the principles of international regulatory guidelines.[4][5] We will explore the causal relationships behind methodological choices and present a framework for a comprehensive inter-laboratory validation study, ensuring the generation of trustworthy and defensible data.
The Analytical Landscape: A Comparative Overview of Core Methodologies
The choice of an analytical technique is a critical decision driven by the required sensitivity, selectivity, sample matrix, and available resources. For a molecule like this compound, three primary techniques are typically considered.
High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
-
Principle & Causality: HPLC separates the analyte from matrix components based on its physicochemical properties (e.g., polarity) as it passes through a stationary phase. The chromophore within the 4-chlorophenyl ring allows for detection via UV absorbance.[6] This method is often favored in early development and for quality control of bulk substances due to its simplicity and cost-effectiveness. Its limitation, however, is a direct consequence of its detection principle; it relies on the analyte's ability to absorb light and can be susceptible to interference from co-eluting matrix components that also absorb at the selected wavelength, potentially compromising selectivity and sensitivity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle & Causality: GC-MS is a powerful technique for volatile or semi-volatile compounds. The analyte must first be vaporized, often requiring chemical derivatization to increase its volatility and thermal stability.[8] Separation occurs in a gaseous mobile phase, followed by ionization and detection by a mass spectrometer, which provides high specificity based on the analyte's mass-to-charge ratio (m/z) and fragmentation pattern.[9] The primary barrier for piperazine derivatives is their polarity and low volatility, making the derivatization step crucial but also introducing potential variability and sample loss.[10] This requirement makes it a less direct, and often more complex, workflow compared to LC-based methods for this class of compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle & Causality: LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[11] The analyte is separated chromatographically, ionized (typically via electrospray ionization, ESI), and then subjected to two stages of mass analysis. A specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an unparalleled degree of specificity and sensitivity, as it is highly improbable that an interfering compound will have the same retention time, precursor ion mass, and product ion mass.[12] This makes LC-MS/MS the gold standard for bioanalysis, where analytes are often present at very low concentrations in complex biological matrices like plasma or urine.[13]
Designing a Robust Inter-Laboratory Validation Study
To ensure a method is truly transferable and reliable, a rigorous inter-laboratory validation must be conducted. The framework for such a study is explicitly detailed in regulatory guidelines like the ICH M10.[14][15] The objective is to demonstrate that predefined acceptance criteria for accuracy and precision are met across different laboratories.
Caption: High-level workflow for a typical inter-laboratory validation study.
The core validation parameters, as stipulated by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) through ICH M10, must be assessed.[3][4][16]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated as repeatability and intermediate precision).
-
Calibration Curve and Range: The relationship between instrument response and known analyte concentrations.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effects: The suppression or enhancement of ionization due to co-eluting matrix components.
-
Stability: Analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top).
Protocol in Focus: A Validated LC-MS/MS Method
Given its superior performance for bioanalysis, we present a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol is designed to be self-validating by incorporating internal standards and quality controls.
Caption: Detailed experimental workflow for sample preparation and LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of thawed human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of internal standard working solution (e.g., this compound-d4) at a concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for sample loss and ionization variability.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Acetonitrile is chosen for its efficiency in protein removal and its compatibility with reversed-phase chromatography.
-
Vortex for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: UPLC/HPLC system capable of binary gradient delivery.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A sub-2 µm particle size is selected to achieve high resolution and rapid analysis times.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is essential for promoting analyte protonation in positive ion ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor ion (m/z) 225.1 → Product ion (m/z) 154.0.
-
Internal Standard (-d4): Precursor ion (m/z) 229.1 → Product ion (m/z) 158.0.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Comparative Performance Data
The following table summarizes typical performance characteristics expected from the three analytical methods during a validation study. The data is a synthesis based on literature values for similar piperazine derivatives.[8][11][17]
| Parameter | HPLC-UV/DAD | GC-MS (with derivatization) | LC-MS/MS | Causality & Rationale |
| Lower Limit of Quantification (LLOQ) | 50 - 100 ng/mL | 10 - 25 ng/mL | 0.1 - 1 ng/mL | LC-MS/MS's MRM mode provides superior signal-to-noise, enabling quantification at much lower levels required for PK studies. |
| Linear Range | 100 - 5000 ng/mL | 25 - 2000 ng/mL | 0.5 - 1000 ng/mL | All methods can demonstrate good linearity, but the range is tailored to the expected concentrations and method sensitivity. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | All methods must meet the stringent regulatory acceptance criteria of ±15% (±20% at LLOQ).[4] |
| Precision (% CV) | < 15% | < 15% | < 15% | Similar to accuracy, precision must be within 15% (20% at LLOQ) to be considered reliable.[4] |
| Selectivity | Moderate | High | Very High | HPLC-UV is prone to chromatographic interferences. The mass-based detection of GC-MS and especially the precursor-product ion transition of LC-MS/MS provide significantly higher confidence in analyte identification. |
| Sample Throughput | High | Low | High | The derivatization step required for GC-MS is time-consuming and limits throughput. Modern UPLC systems allow for very fast LC-MS/MS run times. |
| Cost & Complexity | Low | Moderate | High | HPLC-UV systems are widely available and relatively inexpensive. LC-MS/MS instruments represent a significant capital investment and require specialized expertise. |
Conclusion and Recommendations
The successful quantification of this compound across multiple laboratories hinges on selecting the appropriate analytical technique and adhering to rigorous validation guidelines.
-
For bioanalytical applications such as pharmacokinetic studies in plasma or urine, LC-MS/MS is unequivocally the method of choice. Its unparalleled sensitivity and selectivity are necessary to measure the low analyte concentrations typically encountered and to overcome the complexity of biological matrices.
-
For quality control of active pharmaceutical ingredients (APIs) or in situations where high concentrations are expected and matrix complexity is low, HPLC-UV/DAD offers a cost-effective and reliable alternative. It provides sufficient performance for verifying identity and purity in less demanding applications.
-
GC-MS remains a viable, albeit more complex, option. It may be considered if an LC-MS/MS is unavailable or if there is a specific need to analyze for volatile impurities that are more amenable to GC analysis.
Ultimately, the investment in a thorough, multi-laboratory validation of a well-developed method provides the highest level of confidence in analytical data. This confidence is the foundation upon which critical decisions in drug development and clinical research are made, ensuring both regulatory compliance and scientific integrity.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Trazodone - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. jocpr.com [jocpr.com]
- 8. scholars.direct [scholars.direct]
- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats [jcps.bjmu.edu.cn]
- 13. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. id-eptri.eu [id-eptri.eu]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

